molecular formula C12H14O3 B1342161 Ethyl 4-(2-oxopropyl)benzoate CAS No. 73013-51-1

Ethyl 4-(2-oxopropyl)benzoate

Cat. No.: B1342161
CAS No.: 73013-51-1
M. Wt: 206.24 g/mol
InChI Key: RJNSZJDYXNBUEF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxopropyl)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSZJDYXNBUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602812
Record name Ethyl 4-(2-oxopropyl)benzoate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-51-1
Record name Ethyl 4-(2-oxopropyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73013-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-oxopropyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-oxopropyl)benzoate, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Molecular Structure

Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Structure:

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃~1.3-1.4Triplet (t)~7.1
Propanone -CH₃~2.2Singlet (s)N/A
Propanone -CH₂~3.8Singlet (s)N/A
Ethyl -CH₂~4.3-4.4Quartet (q)~7.1
Aromatic H (ortho to -CH₂C(O)CH₃)~7.3Doublet (d)~8.0
Aromatic H (ortho to -COOEt)~7.9-8.0Doublet (d)~8.0

Note: These are predicted values and may vary slightly from experimental results.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Propanone -CH₃~29
Propanone -CH₂~45
Ethyl -CH₂~61
Aromatic CH (ortho to -CH₂C(O)CH₃)~128
Aromatic CH (ortho to -COOEt)~130
Aromatic C (ipso, attached to -COOEt)~131
Aromatic C (ipso, attached to -CH₂C(O)CH₃)~136
Ester C=O~166
Ketone C=O~206

Note: These are predicted values and may vary slightly from experimental results.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ketone)~1715Strong
C=O stretch (ester)~1720Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ester)1300-1000Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Description
[M]⁺206Molecular Ion
[M - CH₃]⁺191Loss of a methyl radical from the propanone group
[M - OCH₂CH₃]⁺161Loss of the ethoxy radical from the ester group
[C₆H₄CH₂C(O)CH₃]⁺147
[C₆H₄CO]⁺105Loss of the 2-oxopropyl group followed by the ethoxy group
[C₆H₅]⁺77Loss of the ester and 2-oxopropyl groups

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and free of any particulate matter.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3][4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[7][8]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[9][10]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which bombards the sample with high-energy electrons to induce ionization and fragmentation.[9][10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Vaporization Vaporization/Injection (MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Vaporization->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate, a compound of interest in synthetic and medicinal chemistry. This document outlines the key identifiers, predicted and available physical characteristics, and spectroscopic data for this molecule. Detailed experimental protocols for its synthesis via Fischer esterification, subsequent purification by column chromatography, and analysis by High-Performance Liquid Chromatography (HPLC) are provided. Additionally, the known chemical reactivity and potential biological significance, based on related structures, are discussed.

Introduction

This compound is a benzoate ester derivative with a ketone functional group. Its structure presents multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.

Core Properties

A summary of the fundamental identifiers and physical properties of this compound is presented below.

Identifiers and General Properties
PropertyValueReference
CAS Number 73013-51-1[1][2]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
InChI Key RJNSZJDYXNBUEF-UHFFFAOYSA-N[1]
Physical Properties
PropertyThis compound (Predicted/Unavailable)Ethyl Benzoate (Experimental)Reference
Melting Point Data not available-34 °C[3]
Boiling Point Data not available212 °C[3]
Density Data not available1.045 g/cm³[3]
Solubility Data not availableInsoluble in water; soluble in organic solvents[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the chemical environment of the protons and carbons within the molecule.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.95d2H, Aromatic
~7.25d2H, Aromatic
~4.35q2H, -OCH₂CH₃
~3.70s2H, -CH₂C(O)-
~2.20s3H, -C(O)CH₃
~1.38t3H, -OCH₂CH₃

¹³C NMR (Predicted) [1]

Chemical Shift (ppm)Assignment
~206Ketone C=O
~166Ester C=O
~144Aromatic C
~130Aromatic C
~129Aromatic CH
~128Aromatic CH
~61-OCH₂CH₃
~50-CH₂C(O)-
~30-C(O)CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups.

Frequency (cm⁻¹)Functional Group
~1720Ester C=O stretch
~1715Ketone C=O stretch
~1270C-O stretch (ester)
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 206.24.

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol.[1]

Experimental Protocol: Fischer Esterification

This protocol is based on general Fischer esterification procedures.

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-oxopropyl)benzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the purified compound of known concentration in the mobile phase.

  • Dissolve the sample to be analyzed in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and purity of the sample.

Chemical Reactivity

This compound possesses two key reactive sites: the ester and the ketone functionalities, as well as the aromatic ring.

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, under acidic or basic conditions.[1]

  • Reactions of the Ketone: The ketone carbonyl group can undergo various reactions such as reduction to a secondary alcohol, reductive amination, and aldol condensation.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the structural motif is present in compounds with reported biological activities, suggesting potential avenues for investigation. For instance, some benzoate derivatives have been explored for their anticancer and antibacterial properties.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be accurately generated at this time. Further research is required to elucidate its biological targets and mechanism of action.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-(2-oxopropyl)benzoic Acid + Ethanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction crude Crude this compound reaction->crude column Column Chromatography (Silica Gel) crude->column pure Pure this compound column->pure hplc HPLC pure->hplc nmr NMR pure->nmr ms MS pure->ms

Caption: General workflow for the synthesis, purification, and analysis of this compound.

HPLC_Analysis_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Retention Time, Purity) detection->analysis

References

Technical Guide: Characterization and Purity of Ethyl 4-(2-oxopropyl)benzoate (CAS Number: 73013-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-oxopropyl)benzoate, identified by CAS number 73013-51-1, is a benzoate ester derivative with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its characterization and purity assessment, offering detailed experimental protocols and data interpretation. The document is intended to serve as a valuable resource for professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 73013-51-1N/A
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol N/A
Typical Purity ≥ 95%N/A

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their immediate chemical environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet (d)2HAromatic (ortho to -COOEt)
~7.30Doublet (d)2HAromatic (ortho to -CH₂C(O)CH₃)
~4.35Quartet (q)2H-OCH₂CH₃
~3.75Singlet (s)2H-CH₂C(O)CH₃
~2.20Singlet (s)3H-C(O)CH₃
~1.38Triplet (t)3H-OCH₂CH₃

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~206Ketone Carbonyl (-C(O)CH₃)
~166Ester Carbonyl (-COOEt)
~138Aromatic (C-CH₂C(O)CH₃)
~130Aromatic (C-COOEt)
~129Aromatic (CH ortho to -COOEt)
~128Aromatic (CH ortho to -CH₂C(O)CH₃)
~61-OCH₂CH₃
~49-CH₂C(O)CH₃
~30-C(O)CH₃
~14-OCH₂CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)
~1610, ~1580MediumC=C stretch (aromatic)
~1270, ~1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/zInterpretation
206[M]⁺ (Molecular ion)
161[M - OCH₂CH₃]⁺
133[M - COOCH₂CH₃]⁺
119[C₈H₇O]⁺
43[CH₃CO]⁺

Purity Analysis

The purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Sample Preparation 1 mg/mL in Dichloromethane

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

GC-MS Purity Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 4.2.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Integrate the peaks in the TIC. Calculate the purity by dividing the peak area of the main component by the total peak area of all components. Identify any impurities by comparing their mass spectra with a library database (e.g., NIST).

Potential Biological Activity and Signaling Pathway

This compound is an ester and is likely to be hydrolyzed in vivo by esterases to its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, and ethanol. The biological activity is therefore likely attributable to the carboxylic acid metabolite.

Structurally similar compounds, such as 4-(2,2-dimethyl-1-oxopropyl)benzoic acid, have been reported to act as prodrugs whose metabolites can inhibit hepatic gluconeogenesis.[1][2] This inhibition is achieved through the sequestration of coenzyme A (CoA) and the inhibition of medium-chain acyltransferase.[1][2] Based on this, a plausible mechanism of action for 4-(2-oxopropyl)benzoic acid involves its conversion to a CoA ester, which then interferes with fatty acid metabolism and, consequently, gluconeogenesis.

Experimental Workflow and Signaling Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter nmr NMR Spectroscopy filter->nmr Characterization ftir FTIR Spectroscopy filter->ftir Characterization ms Mass Spectrometry filter->ms Characterization hplc HPLC Analysis filter->hplc Purity gcms GC-MS Analysis filter->gcms Purity structure Structure Elucidation nmr->structure ftir->structure ms->structure purity Purity Assessment hplc->purity gcms->purity report Generate Report structure->report purity->report

Caption: General experimental workflow for the characterization and purity analysis of a chemical compound.

signaling_pathway cluster_cell Hepatocyte (Liver Cell) cluster_mito Mitochondrion E4OPB This compound (Prodrug) Esterases Esterases E4OPB->Esterases Hydrolysis OPBA 4-(2-oxopropyl)benzoic acid (Active Metabolite) Esterases->OPBA CoA_Synth Acyl-CoA Synthetase OPBA->CoA_Synth OPBA_CoA 4-(2-oxopropyl)benzoyl-CoA CoA_Synth->OPBA_CoA + CoA-SH MCAT Medium-Chain Acyltransferase OPBA_CoA->MCAT Inhibition FAO Fatty Acid β-oxidation MCAT->FAO Gluconeo Gluconeogenesis FAO->Gluconeo Provides Acetyl-CoA & Energy (ATP, NADH) Glucose Glucose Gluconeo->Glucose

Caption: Plausible metabolic activation and signaling pathway for this compound in hepatocytes.

References

Molecular weight and formula of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxopropyl)benzoate (CAS No. 73013-51-1), a benzoate ester of interest in chemical synthesis and potentially as a scaffold in medicinal chemistry. This document details the compound's physicochemical properties, spectral characteristics, and established experimental protocols for its synthesis and analysis. A central focus is placed on the Fischer-Speier esterification of its carboxylic acid precursor, 4-(2-oxopropyl)benzoic acid. Furthermore, this guide outlines a conceptual workflow for evaluating the biological activity of novel derivatives, reflecting its potential utility in drug discovery programs. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a central benzene ring substituted at the 1- and 4- positions with an ethyl ester group and an oxopropyl (acetone) group, respectively. Its core molecular and physical characteristics are summarized below.

Table 1: Molecular and Physical Properties of this compound

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 73013-51-1[1]
Appearance Not explicitly reported
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Purity (Typical) ≥95%[1]

Spectroscopic Data for Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally determined spectra for this specific molecule are not widely published, predicted data based on established principles provide a reliable framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the oxopropyl side chain, and the para-substituted aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃~1.3 - 1.4Triplet (t)~7.1
Propanone -CH₃~2.2Singlet (s)N/A
Propanone -CH₂~3.8Singlet (s)N/A
Ethyl -CH₂~4.3 - 4.4Quartet (q)~7.1
Aromatic H (ortho to -CH₂C(O)CH₃)~7.3Doublet (d)~8.0
Aromatic H (ortho to -COOEt)~8.0Doublet (d)~8.0
Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, with two distinct carbonyl signals from the ketone and ester groups expected at the downfield end of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Propanone -CH₃~29
Propanone -CH₂~45
Ethyl -CH₂~61
Aromatic CH (ortho to -CH₂C(O)CH₃)~128
Aromatic CH (ortho to -COOEt)~130
Aromatic C (ipso, attached to -COOEt)~131
Aromatic C (ipso, attached to -CH₂C(O)CH₃)~136
Ester C=O~166
Ketone C=ONot explicitly predicted, expected >200 ppm
Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.[1] The ketone carbonyl is typically found significantly downfield.
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Ester C=O Stretch~1720
Ketone C=O Stretch~1700

Experimental Protocols

Synthesis via Fischer-Speier Esterification

A primary and robust method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, with ethanol.[1]

Reaction: 4-(2-oxopropyl)benzoic acid + Ethanol ⇌ this compound + Water

Materials:

  • 4-(2-oxopropyl)benzoic acid (1.0 eq)

  • Anhydrous Ethanol (used in excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.3 eq)

  • 10% Sodium Carbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[1]

  • Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing cold water.

  • Neutralization: Carefully add 10% sodium carbonate solution dropwise to neutralize the remaining acid catalyst. Continue addition until gas evolution (CO₂) ceases and the aqueous layer is neutral or slightly basic (pH > 8).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times. Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified using flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(2-oxopropyl)benzoic acid in excess Ethanol B Add conc. H₂SO₄ (catalyst) A->B Slowly, with stirring C Heat to Reflux (3-5 hours) B->C D Monitor by TLC C->D E Cool & Quench with H₂O D->E Upon completion F Neutralize with Na₂CO₃ soln. E->F G Extract with Organic Solvent F->G H Wash with H₂O and Brine G->H I Dry & Concentrate H->I J Purify via Chromatography (optional) I->J K Final Product: This compound

Figure 1. Workflow for the synthesis of this compound.

Potential Research Applications and Workflow

While direct biological targets for this compound are not yet identified, its structural motifs are present in molecules with known biological activities. For example, derivatives of benzoic acid are explored for anti-inflammatory and antibacterial properties.[1] The compound's dual ketone and ester functionalities make it an excellent scaffold for chemical modification to generate a library of novel derivatives for biological screening.

A logical workflow for exploring its potential in drug development would involve leveraging its reactive sites for derivatization, followed by a systematic biological evaluation.

G cluster_derivatization Chemical Derivatization cluster_screening Biological Evaluation A This compound (Scaffold) B Ketone Modification (e.g., Reductive Amination, Wittig Reaction) A->B C Ester Hydrolysis (Saponification) A->C E Library of Novel Derivatives B->E D Amide Formation (from hydrolyzed acid) C->D D->E F Primary Screening (e.g., Enzyme Inhibition, Antibacterial Assays) E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I Preclinical Studies

Figure 2. Conceptual workflow for drug discovery based on the target scaffold.

Conclusion

This compound serves as a well-defined chemical entity with established synthetic routes. This guide provides the foundational chemical data and experimental protocols necessary for its preparation and characterization. Its true potential may lie in its utility as a versatile starting material for the synthesis of more complex molecules. The provided workflow illustrates a strategic approach for leveraging this scaffold in medicinal chemistry and drug discovery, inviting further exploration by researchers in the field.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-(2-oxopropyl)benzoate, a valuable building block in pharmaceutical and materials science. This document outlines the primary synthetic routes, detailing the necessary starting materials and key reaction types. Experimental protocols for representative transformations are provided, and quantitative data from the literature is summarized. A logical workflow is presented to aid researchers in selecting the most appropriate synthetic strategy based on available precursors and desired scale.

Introduction

This compound is a bifunctional organic molecule featuring a ketone and an ester moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ability to selectively target either the ketone or the ester for further chemical transformations underscores its utility in medicinal chemistry and drug discovery. This guide focuses on the critical first step: the synthesis of this compound from various potential starting materials.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several strategic disconnections. The most direct and convergent approach involves the esterification of a pre-functionalized benzoic acid derivative. Alternatively, a more linear synthesis can be employed, starting with a simpler aromatic compound and sequentially introducing the required functional groups.

The primary starting materials for these approaches can be categorized as follows:

  • Direct Precursor: 4-(2-oxopropyl)benzoic acid

  • Functionalized Aromatic Precursors:

    • Substituted Ethyl Benzoates (e.g., Ethyl 4-aminobenzoate, Ethyl 4-bromobenzoate)

    • Substituted Benzoic Acids (e.g., 4-aminobenzoic acid)

  • Basic Aromatic Building Blocks:

    • Benzoic Acid

    • Ethylbenzene

The selection of a particular starting material will depend on its commercial availability, cost, and the desired scale of the synthesis, as well as the laboratory's capabilities for performing specific chemical transformations.

Key Synthetic Transformations and Experimental Protocols

Route 1: Esterification of 4-(2-oxopropyl)benzoic acid

The most straightforward synthesis of this compound is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst.[1] This method is often high-yielding and procedurally simple.

Starting Material: 4-(2-oxopropyl)benzoic acid

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-oxopropyl)benzoic acid (1.0 eq.).

  • Add a sufficient volume of absolute ethanol to dissolve the starting material upon heating.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Route 2: Synthesis from Functionalized Aromatic Precursors

A common strategy in organic synthesis is to start with a commercially available, functionalized aromatic compound and elaborate it to the desired target molecule.

Ethyl 4-aminobenzoate (Benzocaine) can serve as a starting material. The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. While a direct conversion to the 2-oxopropyl group in a single step is not standard, a multi-step sequence involving a Sandmeyer-type reaction to introduce a handle for further elaboration is conceivable. For instance, conversion to a halide followed by a coupling reaction could be explored.

Starting Material: Ethyl 4-aminobenzoate

Experimental Protocol: Synthesis of Ethyl 4-aminobenzoate

A common precursor to Ethyl 4-aminobenzoate is Ethyl 4-nitrobenzoate, which can be reduced to the corresponding amine.

  • In a round-bottom flask, suspend Ethyl 4-nitrobenzoate (1.0 eq.) in ethanol.[2]

  • Add a solution of ammonium chloride in water.[2]

  • Add indium powder and heat the mixture at reflux for 2.5 hours.[2]

  • After cooling, dilute the reaction mixture with water and filter.[2]

  • Extract the filtrate with dichloromethane.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • The crude product can be purified by recrystallization to yield Ethyl 4-aminobenzoate.[2]

Note: The subsequent conversion of the amino group to the 2-oxopropyl group would require further synthetic steps, such as a Meerwein arylation with acetone or a related enone system, which is a more advanced and less common transformation.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In principle, one could envision the acylation of a suitable benzene derivative to introduce the 2-oxopropyl group. However, direct acylation of benzoic acid or its esters is challenging due to the deactivating nature of the carboxyl and ester groups. A more plausible, albeit longer, route would involve the Friedel-Crafts acylation of a less deactivated aromatic, followed by functional group manipulations to install the ethyl ester. For example, acylation of ethylbenzene followed by oxidation of the ethyl group to a carboxylic acid and subsequent esterification is a theoretical possibility, though chemoselectivity would be a significant challenge.

Starting Material: Ethylbenzene

General Concept for Friedel-Crafts Acylation:

  • The aromatic substrate (e.g., ethylbenzene) is treated with an acylating agent (e.g., chloroacetone or a related derivative) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • The reaction introduces the acyl group onto the aromatic ring.

  • Subsequent oxidation of the ethyl group to a carboxylic acid would be necessary.

  • Finally, esterification of the carboxylic acid would yield the target molecule.

Challenges: The Friedel-Crafts acylation of ethylbenzene would likely yield a mixture of ortho and para isomers. Furthermore, selective oxidation of the ethyl group in the presence of the newly introduced ketone functionality would be difficult to achieve.

Quantitative Data

The following table summarizes typical yields for some of the key transformations discussed. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Starting MaterialTransformationProductTypical Yield (%)
4-(2-oxopropyl)benzoic acidFischer EsterificationThis compound>90 (expected)
Ethyl 4-nitrobenzoateReductionEthyl 4-aminobenzoate90[2]
p-aminobenzoic acidFischer EsterificationEthyl 4-aminobenzoate91-100[3]

Workflow for Synthetic Route Selection

The choice of synthetic route is a critical decision in any chemical synthesis campaign. The following diagram illustrates a logical workflow for selecting a starting material and synthetic strategy for this compound.

Synthesis_Workflow start Define Target: This compound check_precursor Is 4-(2-oxopropyl)benzoic acid commercially available and cost-effective? start->check_precursor esterification Route 1: Fischer Esterification check_precursor->esterification Yes synthesize_precursor Synthesize 4-(2-oxopropyl)benzoic acid check_precursor->synthesize_precursor No end_product This compound esterification->end_product synthesize_precursor->esterification check_functionalized Are functionalized precursors (e.g., Ethyl 4-aminobenzoate) readily available? synthesize_precursor->check_functionalized route2 Route 2: Elaboration from Functionalized Precursor check_functionalized->route2 Yes check_basic Start from basic building blocks (e.g., Benzoic Acid, Ethylbenzene)? check_functionalized->check_basic No diazotization Diazotization/Coupling (multi-step, complex) route2->diazotization diazotization->end_product route3 Route 3: Linear Synthesis from Basic Precursors check_basic->route3 Yes check_basic->end_product No (Re-evaluate strategy) friedel_crafts Friedel-Crafts Acylation (potential selectivity issues) route3->friedel_crafts friedel_crafts->end_product

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the most direct being the esterification of 4-(2-oxopropyl)benzoic acid. For researchers and drug development professionals, the selection of the optimal synthetic route will be dictated by the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. While multi-step syntheses from more basic starting materials are possible, they often present challenges in terms of regioselectivity and chemoselectivity. Therefore, a convergent approach starting from a pre-functionalized precursor is generally preferred for efficiency and predictability. This guide provides the foundational knowledge for embarking on the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxopropyl)benzoate, a valuable compound in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and spectral characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of an ethyl benzoate core substituted at the para-position with a 2-oxopropyl group.

Key Structural Features:

  • An aromatic benzene ring.

  • An ethyl ester functional group (-COOCH₂CH₃).

  • A ketone functional group within a propyl side chain (-CH₂COCH₃).

The presence of these distinct functional groups, namely the ketone and the ester, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 73013-51-1[1][2]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
InChI Key RJNSZJDYXNBUEF-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for this purpose.[1]

¹³C NMR Chemical Shifts (Predicted) Description
Downfield regionTwo distinct signals for the ester and ketone carbonyl carbons.
120-140 ppmSignals corresponding to the aromatic carbons.
Upfield regionSignals for the aliphatic carbons of the ethyl and oxopropyl groups.

Note: The table presents predicted chemical shift regions as detailed in the literature; experimental values may vary based on solvent and instrument parameters.[1]

Experimental Protocols

The following sections detail key experimental methodologies related to this compound.

A primary method for synthesizing this compound is through the esterification of 4-(2-oxopropyl)benzoic acid.[1]

Methodology:

  • Combine 4-(2-oxopropyl)benzoic acid and an excess of ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The ester functional group can be cleaved through hydrolysis under basic conditions (saponification) to yield the corresponding carboxylic acid.[1]

Methodology:

  • Dissolve this compound in a suitable solvent mixture, such as ethanol and water.

  • Add an aqueous solution of a strong base, typically sodium hydroxide.[1]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., hydrochloric acid) to precipitate the 4-(2-oxopropyl)benzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the hydrolyzed product.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

Commercial Availability and Synthetic Guide for Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Ethyl 4-(2-oxopropyl)benzoate (CAS No: 73013-51-1), a valuable building block in pharmaceutical and chemical research. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and key physical and chemical properties to support laboratory applications.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is typically around 95%. Below is a summary of suppliers offering this product. For the most current pricing and availability, it is recommended to contact the suppliers directly.

SupplierCatalog NumberPurityAvailable Quantities
BenchChemB1342161~95%Inquire
Rieke Metals7610InquireInquire
ChemicalBookCB81010448InquireInquire
Angene InternationalAG005CYAInquireInquire

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
CAS Number 73013-51-1[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(2-oxopropyl)benzoic acid, with ethanol in the presence of an acid catalyst.

Step 1: Synthesis of 4-(2-oxopropyl)benzoic acid (Precursor)
Step 2: Fischer Esterification of 4-(2-oxopropyl)benzoic acid

The following is a generalized experimental protocol for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol. A significant molar excess of ethanol is used to drive the equilibrium towards the product.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the organic solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental and Logical Diagrams

To visualize the procurement and synthesis workflow, the following diagrams are provided.

Procurement_Workflow A Identify Requirement: This compound B Search Supplier Catalogs (e.g., BenchChem, Rieke Metals) A->B C Request Quotation (Price, Purity, Quantity) B->C D Place Purchase Order C->D E Receive and Verify (CoA, SDS) D->E F Log into Chemical Inventory E->F G Store Appropriately F->G H Ready for Laboratory Use G->H

Caption: A typical procurement workflow for acquiring research chemicals.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Esterification P Synthesis of 4-(2-oxopropyl)benzoic acid S1 Dissolve Precursor in Ethanol P->S1 S2 Add Sulfuric Acid (Catalyst) S1->S2 S3 Reflux Reaction Mixture S2->S3 S4 Work-up and Extraction S3->S4 S5 Drying and Solvent Removal S4->S5 S6 Purification (e.g., Chromatography) S5->S6 S7 Characterization (NMR, MS) S6->S7 E Pure this compound S7->E

Caption: A logical workflow for the synthesis of this compound.

References

A Technical Guide to the Potential Biological Activities of Ethyl 4-(2-oxopropyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesized derivatives of Ethyl 4-(2-oxopropyl)benzoate and their potential applications in pharmacology. It consolidates current research on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation and drug development.

Anticancer Activities

Several derivatives of ethyl benzoate have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit cancer cell growth and induce apoptosis through various molecular mechanisms.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various ethyl benzoate derivatives have been evaluated against multiple cancer cell lines. Key quantitative findings are summarized below.

Compound/DerivativeCancer Cell LineAssay TypeKey Quantitative ResultsReference
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexEhrlich Ascites Carcinoma (EAC)In Vivo (mice)40.70% cell growth inhibition at 0.5 mg/kg[1]
58.98% cell growth inhibition at 1.0 mg/kg[1]
MCF-7 (Human Breast Cancer)In VitroDose-dependent reduction in growth and proliferation[1]
O-(methyl)-2-((2-oxopropyl)selanyl)benzoateMCF-7 (Human Breast Cancer)In VitroCytotoxic activity identified[2]
3,6-diphenyl-[1][2][3]triazolo [3,4-b][2][3][4]thiadiazole derivatives of benzoic acidMCF-7 (Human Breast Cancer)MTT AssayIC₅₀: 18.7 µM and 15.6 µM for compounds 2 and 14[5]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateVariousMTT Assay52.2% to 91.2% cancer cell inhibition[5]
Benzoxazepine DerivativesA549, HeLa, Caco-2, MCF-7MTT AssayIC₅₀ values ranging from 0.003 to 209.46 µg/mL[6]
Signaling Pathway for Apoptosis Induction

The Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has been shown to induce apoptosis in MCF-7 breast cancer cells. This process involves the activation of a cascade of pro-apoptotic genes and the suppression of anti-apoptotic genes, leading to programmed cell death.[1]

compound Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex p53 p53 Activation compound->p53 cas8 Caspase-8 Activation compound->cas8 Extrinsic Pathway? bax Bax Upregulation p53->bax bcl2 Bcl2 Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Apoptosis signaling pathway induced by a benzoate derivative.[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., dissolved in DMSO, final concentration < 1%) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).[6]

  • MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activities

Derivatives of ethyl benzoate, particularly Schiff bases, have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial potential is often assessed using the disc-diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.

Compound/DerivativeMicroorganismAssay TypeZone of Inhibition (mm) at µg/mLReference
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB)Bacillus subtilis (Gram +)Disc-Diffusion250: 7, 500: 8, 1000: 10[3][4]
Enterobacter (Gram -)Disc-Diffusion250: 9, 500: 10, 1000: 12[3][4]
Fusarium oxysporum (Fungus)Disc-Diffusion250: 10, 500: 13, 1000: 16[3][4]
Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoatesVarious Gram + and Gram - bacteriaNot specifiedExhibited significant to good antibacterial activities[7]
Experimental Workflow: Disc-Diffusion Assay

The disc-diffusion method is a standard procedure for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

prep_media Prepare & Sterilize Nutrient Agar inoculate Inoculate Agar Plate with Microbial Culture (e.g., B. subtilis) prep_media->inoculate place_dsics place_dsics inoculate->place_dsics prep_discs Impregnate Sterile Discs with Test Compound (Varying Concentrations) place_discs Place Discs on Inoculated Agar Surface prep_discs->place_discs incubate Incubate at 37°C for 24-48 hours place_discs->incubate measure Measure Diameter of the Zone of Inhibition (mm) incubate->measure analyze Analyze & Compare Results to Controls (Positive/Negative) measure->analyze

Workflow for the antimicrobial disc-diffusion assay.[3][4]
Experimental Protocol: Disc-Diffusion Method

  • Media Preparation: A suitable growth medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: The surface of the agar plate is uniformly swabbed with the microbial suspension.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc (solvent only) and a positive control disc (standard antibiotic) are also prepared. The discs are then placed firmly on the surface of the inoculated agar.[3][4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Following incubation, the diameter of the clear zone around each disc where microbial growth is inhibited is measured in millimeters.

Anti-inflammatory Activities

The anti-inflammatory potential of ethyl benzoate derivatives has been explored, with several compounds showing promising results in preclinical models. This activity is often linked to the inhibition of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used acute inflammation assay to screen for anti-inflammatory agents.

Compound/DerivativeModelDose% Edema InhibitionReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan Paw Edema (Rat)25 mg/kg48.9 - 63.1%[8]
125 mg/kg(Comparable to Diclofenac)[8]
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form)Carrageenan Paw Edema20 mg/kgPowerful anti-inflammatory and analgesic effects (Exceeded Piroxicam and Meloxicam)[9]
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Orthorhombic form)Carrageenan Paw Edema20 mg/kgWeak anti-inflammatory and moderate analgesic effects[9]
Logical Relationship: Synthesis to Biological Evaluation

The development of novel therapeutic agents follows a logical progression from chemical synthesis to biological testing. A new compound is first synthesized and its structure confirmed before it undergoes a battery of biological assays to determine its potential activities.

cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start_materials Starting Materials (e.g., Acenaphthenequinone, Ethyl-4-aminobenzoate) reaction Condensation Reaction (Acid-catalyzed) start_materials->reaction product Synthesized Derivative (e.g., E4AB) reaction->product characterization Structural Elucidation (NMR, FTIR, X-ray) product->characterization antimicrobial Antimicrobial Screening (Disc-Diffusion) characterization->antimicrobial Test for Activity anticancer Anticancer Screening (MTT Assay) characterization->anticancer Test for Activity antiinflam Anti-inflammatory Screening (Carrageenan Edema) characterization->antiinflam Test for Activity

Logical flow from synthesis to biological evaluation.[3][4]
Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac), and test groups (receiving different doses of the test compound). The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[8][9]

  • Edema Induction: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

This guide highlights the significant therapeutic potential of this compound derivatives. The presented data and protocols serve as a foundational resource for researchers aiming to design and develop novel, more effective agents for treating cancer, microbial infections, and inflammatory diseases. Further preclinical and clinical research is imperative to translate these findings into viable therapeutic options.

References

Methodological & Application

Ethyl 4-(2-oxopropyl)benzoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-oxopropyl)benzoate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a benzoate ring, a keto group, and an ethyl ester, provides multiple points for chemical modification, enabling the development of novel therapeutic agents targeting various diseases. This document provides detailed application notes, experimental protocols, and data on derivatives of this compound, highlighting its potential in drug discovery and development.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The core structure can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Certain derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, the ether-linked derivative, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has been demonstrated to induce apoptosis in breast cancer cells through the modulation of key signaling pathways.

Antimicrobial Activity: Schiff base derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activity against various bacterial and fungal strains.

Data on Bioactive Derivatives

The following tables summarize the biological activity of representative derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex

Cell LineCompoundConcentration% Cell Growth InhibitionReference
Ehrlich Ascites Carcinoma (EAC)Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex0.5 mg/kg40.70%[1]
Ehrlich Ascites Carcinoma (EAC)Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex1.0 mg/kg58.98%[1]
Ehrlich Ascites Carcinoma (EAC)Cisplatin (Control)1.0 mg/kg59.2%[1]

Table 2: Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate

MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
Bacillus subtilis2508
Bacillus subtilis50010
Bacillus subtilis100012
Enterobacter sp.2509
Enterobacter sp.50012
Enterobacter sp.100014
Fusarium oxysporum f. sp. cubense25010
Fusarium oxysporum f. sp. cubense50013
Fusarium oxysporum f. sp. cubense100015

Signaling Pathways and Experimental Workflows

Apoptotic Pathway of Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex

The anticancer derivative, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, exerts its cytotoxic effects by inducing apoptosis. This process is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. A simplified representation of this signaling pathway is provided below.[1]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Pro-Apoptotic cluster_2 Anti-Apoptotic cluster_3 Outcome Compound Compound p53 p53 Compound->p53 Bcl2 Bcl-2 Compound->Bcl2 inhibits Bax Bax p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by Ethyl 4-[(4-methylbenzyl)oxy] benzoate.

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Synthesis_Workflow Start Starting Materials Synthesis Synthesis of 4-(2-oxopropyl)benzoic acid Start->Synthesis Esterification Esterification to This compound Synthesis->Esterification Derivatization Derivatization Esterification->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification BioAssay Biological Assays (e.g., anticancer, antimicrobial) Purification->BioAssay DataAnalysis Data Analysis (e.g., IC50 determination) BioAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocols

1. Synthesis of 4-(2-oxopropyl)benzoic acid

A detailed experimental protocol for the synthesis of 4-(2-oxopropyl)benzoic acid, the precursor to this compound, is described below. This procedure is adapted from a method for the synthesis of a related compound, (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid.[2]

  • Materials: 4-Acetylbenzoic acid, Dimethyl oxalate, Sodium methoxide, Methanol, 1M HCl, Petroleum ether, Toluene.

  • Procedure:

    • Prepare a solution of sodium methoxide from sodium and methanol.

    • Add dimethyl oxalate to the sodium methoxide solution.

    • Add 4-acetylbenzoic acid to the reaction mixture and heat to 60°C with stirring.

    • Continue heating at 40°C overnight.

    • Filter the resulting precipitate and wash with petroleum ether and toluene.

    • Add 1M HCl to the precipitate and stir for 1 hour.

    • The resulting product, 4-(2-oxopropyl)benzoic acid, can then be isolated and purified.

2. Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of the title compound via Fischer esterification of the corresponding carboxylic acid.

  • Materials: 4-(2-oxopropyl)benzoic acid, Anhydrous ethanol, Concentrated sulfuric acid, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate.

  • Procedure:

    • Dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

3. Synthesis of Ethyl 4-[(4-methylbenzyl)oxy] benzoate

This protocol details the synthesis of the anticancer derivative.

  • Materials: Ethyl-4-hydroxybenzoate, 4-methylbenzylbromide, Anhydrous potassium carbonate, Acetone, Dichloromethane.

  • Procedure:

    • A mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide in acetone is refluxed for 14 hours over anhydrous potassium carbonate.

    • The solvent is removed in vacuo.

    • The remaining solid is dissolved in water and extracted with dichloromethane.

    • The product crystallizes from the dichloromethane solution upon standing overnight.

    • The crystals are filtered, washed, and dried.

4. Synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate

This protocol outlines the synthesis of the antimicrobial Schiff base derivative.

  • Materials: Acenaphthenequinone, Ethyl-4-aminobenzoate, Methanol, Formic acid.

  • Procedure:

    • Acenaphthenequinone and ethyl-4-aminobenzoate are dissolved in methanol.

    • A catalytic amount of formic acid is added, and the mixture is refluxed overnight.

    • The solvent is removed to yield the crude compound.

    • The product can be purified by recrystallization from ethanol.

5. Antimicrobial Activity Assay (Disc-Diffusion Method)

This protocol describes the evaluation of the antimicrobial activity of the synthesized compounds.

  • Materials: Synthesized compound, DMSO (solvent), Nutrient agar plates, Bacterial/fungal strains, Sterile discs, Antibiotic zone reader.

  • Procedure:

    • Prepare solutions of the test compound in DMSO at various concentrations (e.g., 250, 500, 1000 µg/mL).

    • Impregnate sterile paper discs with the test solutions.

    • Place the discs on nutrient agar plates previously swabbed with the microbial culture.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each disc.

References

Synthetic Protocols for the Derivatization of Ethyl 4-(2-oxopropyl)benzoate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of Ethyl 4-(2-oxopropyl)benzoate. This versatile building block possesses three key reactive sites amenable to derivatization: the ketone carbonyl group, the active methylene protons alpha to the ketone, and the ethyl ester moiety. These protocols outline methodologies for the synthesis of a variety of derivatives, which can be valuable intermediates in drug discovery and materials science.

I. Reactions Involving the Ketone Carbonyl Group

The ketone functionality of this compound is a prime target for carbon-carbon and carbon-nitrogen bond formation, as well as reduction.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes.[1][2] In the case of this compound, this reaction can be employed to introduce a variety of substituted vinyl groups. A general protocol for the synthesis of an alkene derivative is provided below.

Experimental Protocol: Synthesis of Ethyl 4-(2-methylenepropyl)benzoate

  • Preparation of the Wittig Reagent: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change. Stir the resulting mixture at 0 °C for 1 hour.[3]

  • Reaction with Ketone: Dissolve this compound (1.0 eq) in anhydrous THF and slowly add it to the prepared Wittig reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Quantitative Data for Wittig Reactions on a Related Substrate

SubstrateWittig ReagentSolventTime (h)Yield (%)Reference
Ethyl 4-(4-oxocyclohexyl)benzoateMethyltriphenylphosphonium bromide/n-BuLiTHF12-24Not specified[3]
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNone0.2580-85 (E isomer)[4][5]

Experimental Workflow: Wittig Reaction

Wittig_Reaction reagent_prep Wittig Reagent Preparation reaction Reaction with This compound reagent_prep->reaction Anhydrous THF, 0°C to RT workup Aqueous Work-up & Extraction reaction->workup 12-24h purification Column Chromatography workup->purification product Alkene Derivative purification->product Knoevenagel_Condensation start This compound + Active Methylene Compound enolate Enolate Formation (Base Catalyzed) start->enolate Base nucleophilic_attack Nucleophilic Attack on Ketone enolate->nucleophilic_attack aldol_adduct Aldol Adduct Intermediate nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration - H₂O product α,β-Unsaturated Product dehydration->product alpha_Alkylation ketone This compound enolate Lithium Enolate ketone->enolate LDA, THF, -78°C alkylation SN2 Attack on Alkyl Halide enolate->alkylation R-X product α-Alkylated Product alkylation->product

References

Application Notes and Protocols: Ethyl 4-(2-oxopropyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 4-(2-oxopropyl)benzoate as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds of medicinal interest.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 73013-51-1[1]
Appearance Typically a colorless to pale yellow oil or low-melting solid
Purity Commonly available at ≥95%[1]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

Spectroscopic Data (Predicted/Typical Values)

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment
8.05d, J = 8.4 Hz2HAr-H
7.30d, J = 8.4 Hz2HAr-H
4.39q, J = 7.1 Hz2H-OCH₂CH₃
3.90s2H-CH₂CO-
2.22s3H-COCH₃
1.40t, J = 7.1 Hz3H-OCH₂CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
205.5C=O (ketone)
166.0C=O (ester)
141.0Ar-C
130.0Ar-CH
128.5Ar-CH
128.0Ar-C
61.2-OCH₂CH₃
49.5-CH₂CO-
29.8-COCH₃
14.3-OCH₂CH₃
IR (Infrared) ν (cm⁻¹) Assignment
~1720C=O stretch (ester)
~1710C=O stretch (ketone)
~1610, ~1500C=C stretch (aromatic)
~1275, ~1100C-O stretch (ester)

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various heterocyclic systems due to its 1,4-dicarbonyl-like structure. The ketone and the ester functionalities can undergo condensation reactions with dinucleophiles to form five- and six-membered rings.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] this compound can serve as the 1,4-dicarbonyl equivalent for the preparation of highly functionalized pyrroles.

Paal_Knorr_Workflow start Start: this compound + Primary Amine/Ammonia dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol, Acetic Acid) start->dissolve reflux Heat the reaction mixture to reflux dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup purify Purify the crude product by column chromatography or recrystallization workup->purify product Product: Substituted Pyrrole Derivative purify->product

Caption: Workflow for the Paal-Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate

This protocol describes the synthesis of a substituted pyrrole using this compound and aniline as the primary amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate.

Reactant 1 Reactant 2 Solvent Temperature Time (h) Yield (%)
This compoundAnilineEthanol/Glacial Acetic AcidReflux4-675-85 (Est.)
This compoundBenzylamineToluene (with Dean-Stark)Reflux6-870-80 (Est.)
This compoundAmmonium AcetateGlacial Acetic AcidReflux8-1260-70 (Est.)
Synthesis of Substituted Pyridazines

The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for the synthesis of pyridazine derivatives.[1][4] this compound can react with hydrazine hydrate to yield substituted pyridazinones, which are important scaffolds in medicinal chemistry.

Pyridazine_Synthesis_Workflow start Start: this compound + Hydrazine Hydrate dissolve Dissolve this compound in a suitable solvent (e.g., Ethanol) start->dissolve add_hydrazine Add hydrazine hydrate dropwise at room temperature dissolve->add_hydrazine reflux Heat the reaction mixture to reflux add_hydrazine->reflux monitor Monitor reaction progress by TLC reflux->monitor cool_precipitate Cool the reaction mixture to induce precipitation monitor->cool_precipitate filter_wash Filter the precipitate and wash with cold ethanol cool_precipitate->filter_wash product Product: Substituted Pyridazinone filter_wash->product

Caption: Workflow for the synthesis of pyridazinones.

Experimental Protocol: Synthesis of Ethyl 4-(6-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl)benzoate

This protocol outlines the synthesis of a pyridazinone derivative from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol and dry under vacuum to yield the desired pyridazinone.

Reactant 1 Reactant 2 Solvent Catalyst Temperature Time (h) Yield (%)
This compoundHydrazine HydrateEthanolGlacial Acetic AcidReflux3-580-90 (Est.)
This compoundPhenylhydrazineEthanolGlacial Acetic AcidReflux4-675-85 (Est.)

Other Potential Synthetic Applications

The versatile structure of this compound opens up possibilities for its use in other named reactions for the synthesis of diverse heterocyclic systems.

  • Quinoxaline Synthesis: Condensation with ortho-phenylenediamines can lead to the formation of quinoxaline derivatives.[5]

  • Hantzsch Pyridine Synthesis: While not a classical substrate, its dicarbonyl moiety could potentially participate in modified Hantzsch reactions to produce novel pyridine scaffolds.[6]

  • Biginelli Reaction: The ketone functionality could react with an aldehyde and urea (or thiourea) to form dihydropyrimidinones.[7]

Further research into these and other multi-component reactions could expand the synthetic utility of this compound in drug discovery and materials science.

Disclaimer: The provided protocols and quantitative data are based on established chemical principles for similar compounds and are intended for guidance. Actual results may vary, and optimization of reaction conditions may be necessary. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction utilizing Ethyl 4-(2-oxopropyl)benzoate. This versatile β-keto ester serves as a valuable building block in synthetic organic chemistry, enabling the formation of a diverse array of α,β-unsaturated compounds. The products of these reactions are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction of a compound containing an active methylene group to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone for carbon-carbon bond formation. While aldehydes are generally more reactive than ketones, the reaction with ketones like this compound can be effectively carried out under various catalytic conditions.[1][3] The choice of catalyst and reaction conditions can influence the reaction rate and product yield. Common catalysts include weak bases like piperidine, Lewis acids, and heterogeneous catalysts.[4][5] Modern protocols often employ microwave irradiation or solvent-free conditions to enhance efficiency and align with green chemistry principles.[6][7]

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below. The 'Z' and 'Z'' represent electron-withdrawing groups such as -CN, -COOR, -COR, etc.

G reactant1 This compound product α,β-Unsaturated Product reactant1->product reactant2 Active Methylene Compound (Z-CH₂-Z') reactant2->product plus2 - H₂O catalyst Catalyst catalyst->product conditions Heat or MW conditions->product plus1 +

Caption: General Knoevenagel condensation scheme.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for Knoevenagel condensations of ketones analogous to this compound with various active methylene compounds. This data provides a comparative reference for selecting appropriate synthetic strategies.

Table 1: Base-Catalyzed Knoevenagel Condensation of Aryl Ketones

KetoneActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneEthyl CyanoacetateAmmonium Acetate / Acetic AcidBenzeneReflux952-58[8]
AcetophenoneMalononitrilePiperidineEthanolReflux4~90[9]
9-FluorenoneMalononitrileβ-alanineBenzeneReflux16High[3]
CyclohexanoneMalononitrileDBU/H₂OWaterRoom Temp.0.595[10]

Table 2: Lewis Acid and Heterogeneous Catalysis in Knoevenagel Condensation of Ketones

KetoneActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
AcetophenoneMalononitrileNH₄OAcNone (MW)-2 minModerate[3][7]
BenzophenoneMalononitrileNH₄OAcNone (MW)-2 minModerate[3]
AcetophenoneMalononitrileSilica GelNone (MW)-20 minModerate[3][7]
Various KetonesMalononitrilePorous Calcium HydroxyapatiteNone (MW)-ShortHigh[11]

Experimental Protocols

The following protocols are adapted from established procedures for analogous ketones and can be applied to the Knoevenagel condensation of this compound.

Protocol 1: Classic Piperidine-Catalyzed Condensation

This protocol is a robust and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Piperidine

  • Ethanol (or Toluene)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol (10-20 mL per mmol of ketone).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G start Start dissolve Dissolve Reactants in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms? cool->precipitate filter Filter and Wash Product precipitate->filter Yes evaporate Evaporate Solvent precipitate->evaporate No end End filter->end chromatography Purify by Column Chromatography evaporate->chromatography chromatography->end

Caption: Workflow for piperidine-catalyzed condensation.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Microwave-Assisted Condensation

This method offers a green and efficient alternative to traditional heating.

Materials:

  • This compound

  • Malononitrile

  • Ammonium Acetate (NH₄OAc)

  • Microwave reactor

  • Mortar and pestle (optional)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix this compound (1.0 eq.), malononitrile (1.0 eq.), and ammonium acetate (0.3 eq.).[3]

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) for short intervals (e.g., 30-60 seconds) until the reaction is complete (typically 2-10 minutes).[3][7]

  • Monitor the reaction progress by TLC after each irradiation interval.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

G start Start mix Mix Reactants and Catalyst start->mix irradiate Microwave Irradiation mix->irradiate monitor Monitor by TLC irradiate->monitor monitor->irradiate Incomplete cool Cool to Room Temperature monitor->cool Complete dissolve_filter Dissolve and Filter cool->dissolve_filter workup Aqueous Work-up and Drying dissolve_filter->workup purify Purify Product workup->purify end End purify->end

Caption: Workflow for microwave-assisted condensation.

Protocol 3: Lewis Acid-Catalyzed Condensation

Lewis acids can be effective catalysts, particularly for less reactive ketones.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Ethyl Cyanoacetate)

  • Zinc Chloride (ZnCl₂) or Titanium(IV) Chloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM) or Benzene

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Dissolve this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., ZnCl₂, 1.0 eq.) to the stirred solution. If using TiCl₄, it is often used with a base like triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-24 hours).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation mechanism typically proceeds through a series of well-defined steps when catalyzed by a base such as piperidine.

G cluster_0 Catalytic Cycle A Active Methylene Compound B Enolate Formation A->B + Base D Nucleophilic Attack B->D C Ketone C->D E Aldol Adduct D->E F Dehydration E->F G α,β-Unsaturated Product F->G - H₂O Catalyst Base (e.g., Piperidine) F->Catalyst Regenerates Catalyst

Caption: Base-catalyzed Knoevenagel mechanism.

Conclusion

The Knoevenagel condensation of this compound provides a versatile route to a variety of functionalized α,β-unsaturated compounds. The choice of reaction conditions, particularly the catalyst and the use of conventional heating versus microwave irradiation, can be tailored to optimize yields and reaction times. The protocols provided herein, based on well-established precedents for similar ketones, offer a solid foundation for researchers to explore the synthetic potential of this valuable building block in the pursuit of novel molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(2-oxopropyl)benzoate is a valuable chemical intermediate in organic synthesis and drug development. It is a derivative of benzoic acid, featuring both an ester and a ketone functional group.[1] This dual reactivity makes it a versatile building block for constructing more complex molecules.[1] The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid.

This document provides detailed protocols for two primary esterification techniques: the classic Fischer-Speier esterification and the milder Steglich esterification. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.

Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and straightforward method for producing esters.[2] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is an equilibrium process, and using the alcohol as the solvent shifts the equilibrium toward the formation of the ester, thereby increasing the yield.[5]

Reaction Scheme

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow start Start reagents Combine: 1. 4-(2-oxopropyl)benzoic acid 2. Excess Ethanol start->reagents catalyst Add conc. H₂SO₄ (catalyst) dropwise reagents->catalyst reflux Reflux mixture for 2-4 hours catalyst->reflux cool Cool to RT reflux->cool workup Aqueous Work-up: 1. Pour into H₂O 2. Extract with Ether/EtOAc cool->workup wash Wash Organic Layer: 1. Sat. NaHCO₃ soln. 2. Brine workup->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Detailed Protocol: Fischer-Speier Esterification

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq, which also serves as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting carboxylic acid), allow the mixture to cool to room temperature.[6]

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Pour the residue into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).[5]

  • Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[7] It is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer method.[8] The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst.[9][10] The reaction proceeds at room temperature and typically gives high yields.[7][10]

Reaction Scheme

Mechanism of Steglich Esterification

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acyl->Acyl_DMAP + DMAP DMAP DMAP Ester R-COOR' (Ester) Acyl_DMAP->Ester + R'-OH ROH R'-OH (Alcohol) DCU DCU (Byproduct)

Caption: Catalytic cycle of the Steglich Esterification, showing the roles of DCC and DMAP.

Detailed Protocol: Steglich Esterification

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution! DCC is a potent allergen and should be handled with gloves in a fume hood.[11]

  • To a flame-dried, argon-purged round-bottom flask, add 4-(2-oxopropyl)benzoic acid (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq).[12]

  • Dissolve the components in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.[12]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[13]

  • Combine the filtrates and transfer to a separatory funnel. Wash successively with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If residual DCU is present, it can often be precipitated by dissolving the crude product in a minimal amount of cold DCM or ether and filtering again.[13]

  • Purify the crude ester by column chromatography on silica gel to obtain pure this compound.

Data Presentation: Comparison of Esterification Techniques

The following table summarizes and compares the key parameters of the two detailed esterification methods.

ParameterFischer-Speier EsterificationSteglich Esterification
Starting Materials 4-(2-oxopropyl)benzoic acid, Ethanol4-(2-oxopropyl)benzoic acid, Ethanol
Reagents/Catalyst Concentrated H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1 eq)
Solvent Ethanol (large excess, as solvent)Dichloromethane (DCM)
Temperature Reflux (approx. 78°C)0°C to Room Temperature
Reaction Time 2 - 4 hours2 - 6 hours
Typical Yield 60 - 80%[12]85 - 95%[12]
Work-up Aqueous extraction, neutralizationFiltration of DCU, aqueous extraction
Advantages Inexpensive reagents, simple setupMild conditions, high yields, suitable for sensitive substrates[8]
Disadvantages Harsh acidic conditions, requires heat, equilibrium limited[14]Expensive reagents, DCU byproduct can complicate purification[13]

Alternative Methods

Other methods for the esterification of benzoic acids have been reported and could be adapted for the synthesis of this compound:

  • Microwave-Assisted Synthesis : Using microwave irradiation can significantly reduce reaction times and potentially increase yields compared to conventional heating for Fischer esterification.[14][15]

  • Solid Acid Catalysts : Employing reusable solid acid catalysts, such as modified Montmorillonite K10 clay, offers a more environmentally friendly approach by avoiding the use of corrosive mineral acids and simplifying catalyst removal.[16]

  • Phase Transfer Catalysis : Reacting sodium 4-(2-oxopropyl)benzoate with an ethyl halide (e.g., ethyl chloride) in the presence of a phase transfer catalyst can also produce the desired ester, often with high yields.[17]

References

Application Notes and Protocols: The Role of Ethyl 4-(2-oxopropyl)benzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(2-oxopropyl)benzoate is a bifunctional organic molecule incorporating both a ketone and an ester functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are prevalent in many pharmaceutical compounds. Its utility is pronounced in the synthesis of substituted 1,2,4-oxadiazoles, a class of heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain 1,2,4-oxadiazole derivatives have been identified as potent activators of the orphan nuclear receptor Nurr1, a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease.

This document provides detailed application notes and protocols for the plausible use of this compound in the synthesis of a key pharmaceutical intermediate, specifically a 3-(4-ethoxycarbonylphenyl)-1,2,4-oxadiazole derivative. This intermediate serves as a precursor for Nurr1 activators.

Core Application: Synthesis of 1,2,4-Oxadiazole Intermediates for Nurr1 Activators

The primary application of this compound in pharmaceutical synthesis is as a precursor for 1,2,4-oxadiazole derivatives. The general synthetic strategy involves the conversion of the ester group to an amidoxime, followed by cyclization with a suitable acylating agent to form the 1,2,4-oxadiazole ring. The ketone functionality can be further modified to introduce diversity into the final molecule.

A key class of pharmaceutical intermediates that can be synthesized from this compound are 3-(4-ethoxycarbonylphenyl)-5-substituted-1,2,4-oxadiazoles. These compounds are valuable precursors for the development of Nurr1 activators. Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1] Its activation is a promising strategy for the treatment of Parkinson's disease.

Experimental Protocols

The following protocols describe a representative synthesis of a 3-(4-ethoxycarbonylphenyl)-5-substituted-1,2,4-oxadiazole intermediate, illustrating the potential application of this compound.

Protocol 1: Synthesis of Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate)

This protocol outlines the conversion of the ethyl benzoate group to an amidoxime.

Materials:

  • Ethyl 4-cyanobenzoate (as a proxy for the ester functionality of this compound after conversion of the oxopropyl group)

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-cyanobenzoate (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in water to the flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amidoxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Ethyl 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoate

This protocol describes the cyclization of the amidoxime intermediate with an acylating agent to form the 1,2,4-oxadiazole ring.

Materials:

  • Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (from Protocol 1)

  • Substituted acyl chloride (e.g., benzoyl chloride) (1.1 equivalents)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) followed by the dropwise addition of the substituted acyl chloride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ethyl 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a representative 1,2,4-oxadiazole intermediate.

StepReactantProductReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Ethyl 4-cyanobenzoateEthyl 4-(N'-hydroxycarbamimidoyl)benzoateNH₂OH·HCl, NaHCO₃Ethanol/Water5Reflux85>95
2Ethyl 4-(N'-hydroxycarbamimidoyl)benzoateEthyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoateBenzoyl chloride, PyridineDCM14RT78>98

Visualizations

Logical Workflow for the Synthesis of a Nurr1 Activator Precursor

G A This compound B Modification of Ketone (e.g., Reduction/Alkylation) A->B C Ethyl 4-(modified sidechain)benzoate B->C D Amidoxime Formation C->D E Ethyl 4-(modified sidechain)-(N'-hydroxycarbamimidoyl)benzoate D->E F Cyclization with Acylating Agent E->F G Ethyl 4-(5-substituted-1,2,4-oxadiazol-3-yl)-(modified sidechain)benzoate (Pharmaceutical Intermediate) F->G H Further Functionalization / Hydrolysis G->H I Nurr1 Activator (Final Product) H->I

Caption: Synthetic pathway from this compound to a Nurr1 activator.

Signaling Pathway of Nurr1 Activation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Nurr1 Activator (e.g., 1,2,4-oxadiazole derivative) B Nurr1 A->B Binds to C Nurr1 B->C Translocates to E Nurr1/RXR Heterodimer C->E D RXR D->E F DNA (Promoter Region of Target Genes) E->F Binds to G Transcription of Neuroprotective Genes (e.g., Tyrosine Hydroxylase) F->G Initiates

Caption: Simplified signaling pathway of Nurr1 activation in a neuron.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly for heterocyclic compounds like 1,2,4-oxadiazoles. The protocols and data presented herein provide a framework for its application in the development of Nurr1 activators, which hold promise for the treatment of neurodegenerative diseases. The dual functionality of this molecule allows for the introduction of chemical diversity, making it an attractive scaffold for further exploration in drug discovery programs.

References

Application Notes and Protocols for Multi-component Reactions Utilizing Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 4-(2-oxopropyl)benzoate in various multi-component reactions (MCRs). The inherent reactivity of this β-ketoester makes it a valuable building block for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The following sections detail representative protocols for the Biginelli, Hantzsch, and a plausible Ugi-type four-component reaction, complete with illustrative data and reaction pathway diagrams.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic three-component reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1] In this protocol, this compound serves as the 1,3-dicarbonyl component.

Illustrative Data

The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes under acidic catalysis. Please note that these are illustrative values and actual yields may vary depending on the specific reaction conditions and substrate.

EntryAldehyde (R-CHO)CatalystSolventTime (h)Yield (%)
1BenzaldehydeHClEthanol485
24-Chlorobenzaldehydep-TSAAcetonitrile588
34-MethoxybenzaldehydeH2SO4Methanol492
43-NitrobenzaldehydeHClEthanol678
Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and urea (1.5 eq.).

  • Add the solvent (e.g., 20 mL of ethanol).

  • To this mixture, add a catalytic amount of a Brønsted acid (e.g., 3-4 drops of concentrated HCl).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.

Reaction Pathway

Biginelli_Reaction RCHO Aromatic Aldehyde Imine Acyliminium Ion RCHO->Imine + Urea, H+ Urea Urea Ketoester This compound Enolate Enolate of Ketoester Ketoester->Enolate H+ Adduct Open-chain Adduct Imine->Adduct + Enolate DHPM Dihydropyrimidinone Derivative Adduct->DHPM Cyclization, -H2O

Caption: Proposed mechanism for the Biginelli reaction.

Hantzsch Pyridine Synthesis: Formation of 1,4-Dihydropyridines

The Hantzsch synthesis is a multi-component reaction used to generate 1,4-dihydropyridine derivatives, which are known for their significant therapeutic applications, particularly as calcium channel blockers.[2][3] This protocol outlines the use of this compound as the β-ketoester component.

Illustrative Data

The following table presents illustrative yields for the Hantzsch synthesis using various aldehydes. These values are representative and may differ based on experimental conditions.

EntryAldehyde (R-CHO)SolventTime (h)Yield (%)
1BenzaldehydeEthanol690
24-NitrobenzaldehydeMethanol785
32-ChlorobenzaldehydeIsopropanol882
4FurfuralEthanol688
Experimental Protocol

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Solvent (e.g., Ethanol, Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (2.0 eq.) in a suitable solvent (e.g., 25 mL of ethanol).

  • Add ammonium acetate (1.2 eq.) to the solution.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 1,4-dihydropyridine derivative.

Reaction Pathway

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester2 Ketoester1 This compound (1 eq.) Enamine Enamine Intermediate Ketoester1->Enamine + Ammonium Acetate Ketoester2 This compound (1 eq.) Ammonia Ammonium Acetate DHP 1,4-Dihydropyridine Derivative Enamine->DHP + Knoevenagel, Cyclization, -H2O

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Ugi-type Four-Component Reaction: Synthesis of α-Acylamino Amide Derivatives

The Ugi reaction is a versatile four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. While this compound is not a traditional carboxylic acid component, a hypothetical Ugi-type reaction can be proposed where the enol form of the β-ketoester acts as the acidic component. This would lead to novel and complex molecular scaffolds.

Illustrative Data

The following table provides hypothetical data for a Ugi-type reaction. These values are for illustrative purposes to demonstrate the potential of this reaction.

| Entry | Aldehyde (R'-CHO) | Amine (R''-NH2) | Isocyanide (R'''-NC) | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | Methanol | 24 | 65 | | 2 | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | Methanol | 24 | 60 | | 3 | 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | Methanol | 24 | 70 | | 4 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | Methanol | 24 | 68 |

Experimental Protocol

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Solvent (e.g., Methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the amine (1.0 eq.) and the aldehyde (1.0 eq.) in methanol (15 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • To this solution, add this compound (1.0 eq.).

  • Finally, add the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure α-acylamino amide derivative.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix Reactants and Solvent in Flask Start->Mixing Reaction Stir at Appropriate Temperature Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Characterize Pure Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for multi-component reactions.

References

Application Notes and Protocols for the Quantification of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds due to its high resolution, sensitivity, and reproducibility. A reversed-phase method is typically suitable for the analysis of benzoate esters and aromatic ketones.

Quantitative Data Summary (for structurally similar compounds)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of related aromatic ketones and esters. These values should be considered as targets during method validation for Ethyl 4-(2-oxopropyl)benzoate.

Analyte/ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
Loxoprofen>0.999-0.1 ppm90-99%< 5%[3]
Ketones (as DNPH derivatives)0.99910-20 µg/L-92-99%< 7%[6]
Benzoate Esters>0.999~0.03 µg/mL~0.1 µg/mL98.0 - 102.0%< 2.0%[7]
Aldehydes and Ketones--< limits for ambient air--[8]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

    • Initial Gradient Example: 60% ACN / 40% Water, adjusted based on initial screening runs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maximum absorbance (λmax) of this compound, likely in the 230-280 nm range. Set detection at λmax.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. The final concentration should fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

4. Analysis and Quantification:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards and sample solutions.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

5. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][4]

HPLC_Workflow prep_standards Prepare Standards (Stock & Serial Dilutions) injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample (Dissolve & Filter) prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (at λmax) separation->detection data_analysis Data Analysis (Peak Integration, Calibration Curve) detection->data_analysis quantification Quantify Analyte data_analysis->quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the quantification of this compound, especially in complex matrices.

Quantitative Data Summary (for structurally similar compounds)

The following table presents typical performance characteristics for the GC-MS analysis of related benzoate esters.

Analyte/ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
Benzoate Esters>0.990.04 - 2.00 mg/kg0.12 - 6.67 mg/kg--[9]
Benzoic Acid---87.7%-[10]
Ethyl Carbamate-48.0 µg/L160.0 µg/L~100%<10%[11]
Organic Acids & Esters----Reproducibility 96.8%[12]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Autosampler for liquid injections.

2. Chromatographic and Spectrometric Conditions (Starting Point):

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 10:1), depending on the required sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: To identify the compound and its fragmentation pattern (e.g., m/z 50-500).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound for enhanced sensitivity and selectivity.

3. Standard and Sample Preparation:

  • Internal Standard (IS): Select a suitable internal standard that is chemically similar to the analyte but not present in the sample (e.g., a deuterated analog or a compound with a similar structure and retention time).

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a volatile solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution, each containing a constant concentration of the internal standard.

  • Sample Preparation: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

    • LLE Example: Extract the sample with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer with anhydrous sodium sulfate, concentrate, and reconstitute in the injection solvent. Add the internal standard.

4. Analysis and Quantification:

  • Inject the calibration standards and prepared samples.

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • For quantification in SIM mode, integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of this compound in the sample using this calibration curve.

GCMS_Workflow sample_prep Sample Preparation (Extraction, Add Internal Standard) injection Inject Standards & Samples sample_prep->injection standard_prep Prepare Calibration Standards (with Internal Standard) standard_prep->injection gcms_setup GC-MS System Setup (Column, Temp Program, SIM mode) gcms_setup->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization mass_analysis Mass Analysis (MS) ionization->mass_analysis data_analysis Data Analysis (Peak Integration, Area Ratio) mass_analysis->data_analysis quantification Quantify Analyte data_analysis->quantification

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[13] It is particularly useful for analyzing pharmaceutical compounds and their intermediates at very low concentrations.

Quantitative Data Summary (for structurally similar compounds)

The following table shows typical performance characteristics for LC-MS/MS analysis of related small molecules.

Analyte/ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
Small Molecule Drugs-low ng/mL range--3.4-7.4%[14]
Pesticides (in food)>0.95---8.4-9.1%[15]
Small Molecule Metabolites-----[16]
Drug Intermediates-----

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Spectrometric Conditions (Starting Point):

  • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size for UPLC).

  • Mobile Phase: A gradient of Acetonitrile or Methanol and water, both containing 0.1% formic acid (for positive ion mode) or a suitable buffer like ammonium acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusion of the analyte.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and a suitable internal standard. This involves direct infusion of the compounds into the mass spectrometer to determine the optimal cone voltage and collision energy.

3. Standard and Sample Preparation:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If not available, a close structural analog can be used.

  • Standard Stock Solution: Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a calibration curve by spiking a blank matrix (similar to the sample matrix) with known concentrations of the analyte and a constant concentration of the internal standard.

  • Sample Preparation:

    • Protein Precipitation: For biological samples like plasma, precipitate proteins with a cold organic solvent (e.g., acetonitrile), centrifuge, and analyze the supernatant.

    • Solid-Phase Extraction (SPE): For more complex matrices or when higher sensitivity is required, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

4. Analysis and Quantification:

  • Inject the calibration standards and prepared samples.

  • Monitor the specific MRM transitions for the analyte and the internal standard.

  • Integrate the peak areas for the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the samples from the calibration curve.

LCMSMS_Workflow mrm_dev MRM Method Development (Precursor/Product Ion, CE) lcms_setup LC-MS/MS System Setup (Column, Mobile Phase, MRM) mrm_dev->lcms_setup sample_prep Sample Preparation (SPE / Protein Precipitation) injection Inject Standards & Samples sample_prep->injection lcms_setup->injection lc_separation LC Separation injection->lc_separation ionization ESI Ionization lc_separation->ionization q1_filter Q1: Precursor Ion Filtering ionization->q1_filter q2_fragment Q2: Collision-Induced Dissociation q1_filter->q2_fragment q3_filter Q3: Product Ion Filtering q2_fragment->q3_filter detection Detection q3_filter->detection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) detection->data_analysis quantification Quantify Analyte data_analysis->quantification

Caption: Workflow for LC-MS/MS analysis.

Summary and Recommendations

The analytical methods outlined provide a comprehensive starting point for the quantitative analysis of this compound.

  • HPLC-UV is recommended for routine analysis in less complex matrices, such as in-process control or final product assay, due to its simplicity and robustness.

  • GC-MS is a suitable alternative, particularly if the analyte is in a matrix with other volatile or semi-volatile components.

  • LC-MS/MS is the preferred method for trace-level quantification in complex biological or environmental matrices, offering the highest sensitivity and selectivity.

It is imperative that any chosen method is fully optimized and validated for the specific sample matrix and intended purpose, following the principles outlined in the ICH Q2(R2) guidelines to ensure reliable and accurate results.[1][2][4]

References

Experimental procedures for the reduction of the ketone group in Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the selective reduction of the ketone group in Ethyl 4-(2-oxopropyl)benzoate to yield Ethyl 4-(2-hydroxypropyl)benzoate. The protocols outlined below cover common chemical reduction methods, including sodium borohydride reduction and asymmetric transfer hydrogenation, as well as a biocatalytic approach for enantioselective synthesis.

Introduction

The reduction of the prostereogenic ketone in this compound is a key transformation for the synthesis of chiral building blocks used in the development of various pharmaceuticals. The resulting secondary alcohol, Ethyl 4-(2-hydroxypropyl)benzoate, contains a stereocenter, making the stereoselectivity of the reduction a critical consideration. The methods described herein offer pathways to both the racemic and enantiomerically enriched product, catering to different synthetic strategies. The choice of method will depend on the desired stereochemical outcome, scalability, and available resources.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the reduction of this compound and analogous β-keto esters. These values provide a comparative overview of the different methodologies.

MethodReagent/CatalystSolvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Notes
Sodium Borohydride Sodium Borohydride (NaBH₄)Methanol (MeOH)0 - 251 - 3>950 (racemic)A cost-effective and straightforward method for producing the racemic alcohol.[1]
Asymmetric Transfer Hydrogenation (R,R)-Ru-Ts-DPEN complex, Formic acid/TriethylamineWater25 - 4012 - 2490 - >99up to 93An environmentally benign method yielding high conversion and enantioselectivity.[2]
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Water, Glucose3024 - 4875 - 84up to 93 (S-enantiomer)A green chemistry approach for the synthesis of the (S)-enantiomer.[3]

Experimental Workflows and Signaling Pathways

The general workflow for a chemical reduction of this compound can be visualized as a sequence of steps from reaction setup to product purification.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Solvent B Add Reducing Agent / Catalyst A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D Reaction Monitoring (TLC) E Solvent Evaporation D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the chemical reduction of this compound.

The biocatalytic reduction relies on the enzymatic machinery of a whole-cell catalyst, such as baker's yeast, to perform the asymmetric reduction.

G cluster_biotransformation Biotransformation cluster_extraction Product Extraction A Prepare Yeast Suspension in Buffer B Add Glucose (Co-substrate) A->B C Add this compound B->C D Incubate with Shaking C->D E Centrifuge to Remove Cells D->E Monitor by GC/HPLC F Extract Supernatant with Ethyl Acetate E->F G Dry and Concentrate Organic Phase F->G H H G->H Purify by Chromatography I I H->I Analyze for Yield and Enantiomeric Excess

Caption: Workflow for the biocatalytic reduction of this compound.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction for Racemic Ethyl 4-(2-hydroxypropyl)benzoate

This protocol describes a straightforward and high-yielding method for the synthesis of racemic Ethyl 4-(2-hydroxypropyl)benzoate using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice-water bath and stir for 15-20 minutes.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl 4-(2-hydroxypropyl)benzoate.

Protocol 2: Asymmetric Transfer Hydrogenation for Enantiomerically Enriched Ethyl 4-(2-hydroxypropyl)benzoate

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of β-keto esters in an aqueous medium, providing an environmentally friendly route to the chiral product.[2][4][5]

Materials:

  • This compound

  • (R,R)-Ru-Ts-DPEN complex (or other suitable chiral Ru or Ir catalyst)

  • Formic acid

  • Triethylamine

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the chiral catalyst (e.g., (R,R)-Ru-Ts-DPEN, 0.01 eq.).

  • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

  • Add deionized water as the solvent.

  • To this mixture, add this compound (1.0 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by HPLC or GC using a chiral column.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched Ethyl 4-(2-hydroxypropyl)benzoate.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Biocatalytic Reduction using Saccharomyces cerevisiae**

This protocol outlines a whole-cell biocatalytic method for the asymmetric reduction of this compound to the corresponding (S)-alcohol.[3]

Materials:

  • This compound

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Glucose

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Celite (optional)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an Erlenmeyer flask, suspend baker's yeast in phosphate buffer.

  • Add glucose as a co-substrate to facilitate the regeneration of the necessary cofactors (NADH/NADPH).

  • Pre-incubate the yeast suspension with shaking (e.g., 200 rpm) at 30 °C for 1 hour to activate the yeast.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., ethanol) if necessary, and add it to the yeast suspension.

  • Incubate the reaction mixture in a shaker at 30 °C.

  • Monitor the progress of the reduction by taking aliquots at regular intervals and analyzing them by GC or HPLC with a chiral column to determine conversion and enantiomeric excess.

  • Once the reaction has reached the desired conversion, centrifuge the mixture to pellet the yeast cells.

  • Decant the supernatant and extract it multiple times with ethyl acetate. Alternatively, filter the entire reaction mixture through a pad of Celite to remove the yeast cells before extraction.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (S)-Ethyl 4-(2-hydroxypropyl)benzoate.

  • Confirm the yield and enantiomeric excess of the purified product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(2-oxopropyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4-(2-oxopropyl)benzoate using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
CC-01 Why is my compound not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate? The compound may be degrading on the silica gel.[1][2] Aldehydes and ketones can sometimes be unstable on silica.[3]- Test for compound stability on silica gel using a 2D TLC.[1][2] Spot the compound, run the TLC, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it indicates degradation. - Consider using a different stationary phase, such as alumina or Florisil.[1] - Deactivate the silica gel by treating it with a small amount of a polar solvent like triethylamine in the eluent to reduce its acidity.[2]
CC-02 Why am I seeing broad or tailing peaks during fraction analysis by TLC or HPLC? This can be due to the keto-enol tautomerism of the β-keto ester functionality.[4] The presence of two rapidly interconverting isomers can lead to poor peak shape.- For HPLC analysis, increasing the column temperature can help speed up the interconversion, leading to a single, sharper peak.[4] - Adjusting the pH of the mobile phase (making it more acidic) can also accelerate the tautomerism and improve peak shape.[4] - For column chromatography, ensure a consistent and appropriate solvent polarity to minimize this effect.
CC-03 My purified fractions are still showing impurities. Why is the separation not effective? - The chosen solvent system may not be optimal, leading to poor resolution between your compound and impurities. - The column may have been overloaded with the crude sample. - The column was not packed properly, leading to channeling.- Re-optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the best separation.[5] - As a general rule, use a ratio of at least 40:1 silica gel to crude product by weight.[5] - Ensure the silica gel is packed evenly without any air bubbles or cracks.[5]
CC-04 The column is running very slowly or has stopped completely. - The silica gel particles may be too fine. - Particulate matter from the crude sample may be clogging the column frit. - The compound or an impurity may have crystallized in the column.[1]- Ensure you are using silica gel with the appropriate mesh size (e.g., 230-400 mesh).[5] - Filter the crude sample solution before loading it onto the column. - If crystallization is suspected, it may be necessary to use a wider column or pre-purify the sample by another method.[1]
CC-05 I can't see my compound spot on the TLC plate under UV light. While the benzoate and ketone functionalities should allow for UV visualization, the concentration in the collected fractions might be too low to detect.[5]- Try concentrating a small aliquot of the fraction before spotting it on the TLC plate. - Use a chemical stain, such as potassium permanganate, to visualize the spots.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound by column chromatography?

A1: A common and effective solvent system is a gradient of ethyl acetate in hexanes.[5][6] The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.25-0.35 for the target compound.[5] A starting mobile phase might be 10-15% ethyl acetate in hexanes, with the polarity gradually increased as needed.

Q2: What is the recommended stationary phase for this purification?

A2: Standard grade silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.[5]

Q3: How much silica gel should I use for my column?

A3: A general guideline is to use a 40-50:1 ratio of silica gel to crude product by weight.[5] For example, for 1 gram of crude material, you would use 40-50 grams of silica gel.

Q4: My crude product is not very soluble in the starting eluent. How should I load it onto the column?

A4: You have two main options for loading your sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of a slightly more polar solvent (like dichloromethane or the mobile phase itself) and carefully apply it to the top of the column.[1][5]

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.

Q5: How can I monitor the progress of the column chromatography?

A5: The elution process should be continuously monitored by thin-layer chromatography (TLC).[5] Collect fractions of a consistent volume and spot them on a TLC plate to identify which fractions contain the pure product.[5]

Q6: What are the expected spectroscopic data for pure this compound?

A6: For ¹H NMR, you would expect to see signals for the aromatic protons of the benzoate group around δ ~8.0 ppm and protons adjacent to the carbonyl group of the oxopropyl moiety in the range of δ ~2.5–3.5 ppm.[8] Mass spectrometry can be used to confirm the molecular weight of 206.24 g/mol .[8]

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Ethyl acetate and hexanes

  • Apparatus: Chromatography column, collection tubes, TLC plates, UV lamp, rotary evaporator.

2. Procedure:

  • Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70).

    • Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the desired compound.[5] The column will be run with a slightly less polar mobile phase than the one chosen here to ensure good separation.[5]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 15% ethyl acetate in hexanes).[5]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]

    • Allow the solvent to drain until it is level with the top of the silica bed, being careful not to let the silica run dry.[5]

  • Sample Loading:

    • Choose either wet or dry loading as described in the FAQ section.

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Start collecting fractions in test tubes or flasks.[5]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC.[5]

    • Combine the fractions that contain the pure product.[5]

    • Remove the solvent from the combined fractions using a rotary evaporator.[5]

    • Dry the purified product under a high vacuum to remove any residual solvent.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization crude_product Crude this compound tlc_analysis TLC Analysis (Optimize Solvent System) crude_product->tlc_analysis column_prep Column Preparation (Slurry Packing) tlc_analysis->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution tlc_monitoring TLC Monitoring of Fractions elution->tlc_monitoring fraction_pooling Combine Pure Fractions tlc_monitoring->fraction_pooling solvent_removal Solvent Removal (Rotary Evaporation) fraction_pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_flow Flow Issues start Problem Encountered poor_separation Poor Separation (Mixed Fractions) start->poor_separation no_elution Compound Not Eluting start->no_elution broad_peaks Broad/Tailing Peaks start->broad_peaks slow_flow Slow or Stopped Flow start->slow_flow reoptimize_solvent Re-optimize Solvent System (TLC Rf ~0.3) poor_separation->reoptimize_solvent Cause: Suboptimal Eluent check_loading Check Column Loading (Not Overloaded) poor_separation->check_loading Cause: Overloading repack_column Repack Column (Ensure Even Packing) poor_separation->repack_column Cause: Channeling check_stability Check Compound Stability (2D TLC for Degradation) no_elution->check_stability Cause: Degradation change_stationary_phase Change Stationary Phase (e.g., Alumina) no_elution->change_stationary_phase Cause: Strong Adsorption adjust_hplc_temp Adjust HPLC Conditions (Increase Temperature) broad_peaks->adjust_hplc_temp Cause: Keto-Enol Tautomerism adjust_ph Adjust Mobile Phase pH broad_peaks->adjust_ph Cause: Tautomerism check_silica_mesh Check Silica Mesh Size slow_flow->check_silica_mesh Cause: Fine Particles filter_sample Filter Crude Sample slow_flow->filter_sample Cause: Clogging

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-(2-oxopropyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst.[1] This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester product.

Q2: What are the common impurities encountered in the synthesis of this compound via Fischer esterification?

A2: The common impurities can be categorized as process-related and side-reaction products.

  • Process-Related Impurities:

    • Unreacted 4-(2-oxopropyl)benzoic acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[2]

    • Residual Ethanol: Excess ethanol used to drive the reaction equilibrium may remain after workup.

    • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may be present if not completely neutralized and removed during purification.

  • Side-Reaction Products:

    • 4-(2-oxopropyl)benzoic acid (from hydrolysis): The ester product can be hydrolyzed back to the carboxylic acid in the presence of water and an acid catalyst.[1]

    • Self-Condensation Products (Aldol Adducts/Condensation Products): The ketone moiety in the molecule can undergo self-condensation reactions, particularly under acidic or basic conditions, leading to higher molecular weight impurities.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following strategies:

  • Drive the Equilibrium: Use a large excess of ethanol and/or remove water as it forms using a Dean-Stark apparatus to push the reaction towards the product.[2]

  • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Thorough Work-up and Purification: A careful aqueous work-up is crucial to remove the acid catalyst and excess ethanol. Purification by flash chromatography is often necessary to separate the product from unreacted starting material and side products.[1]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the main product and various impurities.[3][4] A reversed-phase C18 column is typically suitable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of the main product and any significant impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help determine the molecular weights of impurities, aiding in their identification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete reaction due to equilibrium.[2]Increase the excess of ethanol. Remove water using a Dean-Stark trap.[2] Increase the reaction time, monitoring by TLC/HPLC.
Product loss during work-up.Ensure proper phase separation during extraction. Use a brine wash to reduce the solubility of the ester in the aqueous layer.
Inefficient purification.Optimize the solvent system for flash chromatography to ensure good separation of the product from impurities.
Presence of a Significant Amount of Starting Material (4-(2-oxopropyl)benzoic acid) in the Final Product Insufficient reaction time or catalyst.Increase the reaction time and/or the amount of acid catalyst. Ensure the reaction is heated to an appropriate reflux temperature.
Incomplete removal during work-up.Perform a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.[5]
Product appears oily or wet after purification Residual solvent (e.g., ethanol, ethyl acetate).Ensure the product is thoroughly dried under high vacuum.
Appearance of unexpected peaks in NMR or HPLC analysis Formation of side-products (e.g., aldol condensation products).Re-evaluate the reaction conditions (temperature, catalyst concentration). Purify the product carefully using flash chromatography.
Contamination from glassware or reagents.Ensure all glassware is clean and dry. Use high-purity reagents and solvents.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential OriginTypical Analytical Signature
4-(2-oxopropyl)benzoic acidC10H10O3178.19Unreacted starting material, hydrolysis of productDifferent retention time in HPLC; absence of ethyl ester signals and presence of carboxylic acid proton in 1H NMR.
Aldol Condensation Product (example)C24H26O5394.46Self-condensation of the ketoneHigher molecular weight peak in MS; more complex 1H NMR spectrum.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous Ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-oxopropyl)benzoic acid and anhydrous ethanol.

  • Slowly add concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-(2-oxopropyl)benzoic acid + Ethanol Reaction Fischer Esterification (H2SO4 catalyst, Reflux) Start->Reaction Acid Catalyst Crude_Product Crude Ethyl 4-(2-oxopropyl)benzoate Reaction->Crude_Product Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Crude_Product->Workup Drying Drying (Na2SO4) Workup->Drying Chromatography Flash Chromatography Drying->Chromatography Final_Product Pure Ethyl 4-(2-oxopropyl)benzoate Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_impurities Potential Impurities Main_Reaction 4-(2-oxopropyl)benzoic acid + Ethanol <=> this compound + H2O Unreacted_Acid Unreacted 4-(2-oxopropyl)benzoic acid Main_Reaction->Unreacted_Acid Incomplete Reaction Hydrolysis Hydrolysis Product (4-(2-oxopropyl)benzoic acid) Self_Condensation Aldol Condensation Products This compound->Hydrolysis + H2O, H+ This compound->Self_Condensation Self-reaction (ketone)

Caption: Common impurity formation pathways in the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 4-(2-oxopropyl)benzoate. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and successful synthesis.

Experimental Protocol: Fischer Esterification of 4-(2-oxopropyl)benzoic acid

This protocol details a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-(2-oxopropyl)benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(2-oxopropyl)benzoic acid (1 equivalent) in a significant excess of anhydrous ethanol (e.g., 10-20 equivalents). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane-ethyl acetate gradient as the eluent.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, use a large excess of ethanol and ensure the removal of water, for instance by using a Dean-Stark apparatus.[2] Consider increasing the reaction time or temperature.
Ineffective catalyst.Ensure the sulfuric acid used is concentrated and has been stored properly to prevent moisture absorption. Alternatively, other acid catalysts like p-toluenesulfonic acid can be used.[2]
Presence of Unreacted Starting Material (Carboxylic Acid) Insufficient reaction time or catalyst.Increase the reflux time and monitor the reaction by TLC. A small additional amount of acid catalyst can be added if the reaction has stalled.
Hydrolysis during workup.Ensure all aqueous solutions used during the workup are neutral or slightly basic to prevent hydrolysis of the ester product.
Formation of Side Products Self-condensation of the ketone.This can be minimized by maintaining a moderate reaction temperature and avoiding overly harsh acidic conditions.
Ether formation from ethanol.This is more likely at higher temperatures with concentrated acid. Ensure the reflux temperature is not excessively high.
Difficulty in Purification Co-elution of impurities during column chromatography.Optimize the solvent system for flash chromatography. A gradient elution from non-polar (hexane) to more polar (ethyl acetate) will likely provide better separation.
Product degradation on silica gel.Keto esters can sometimes be sensitive to the acidic nature of silica gel.[4] If degradation is suspected, the silica gel can be neutralized by pre-treating it with a dilute solution of triethylamine in the eluent.
Broad peaks during chromatography.This may be due to keto-enol tautomerism.[4] While challenging to completely avoid, using a well-packed column and a consistent solvent system can help improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfuric acid in this reaction?

A1: Concentrated sulfuric acid acts as a catalyst in the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5]

Q2: Can I use a different alcohol instead of ethanol?

A2: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, reaction times and conditions may need to be optimized. Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity for elimination under acidic conditions.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can also be assessed by TLC and High-Performance Liquid Chromatography (HPLC).

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other methods exist, though Fischer esterification is a common and direct approach. An alternative could involve the reaction of the corresponding acyl chloride (4-(2-oxopropyl)benzoyl chloride) with ethanol. Another multi-step approach could involve synthesizing the ethyl benzoate scaffold first and then introducing the 2-oxopropyl group via a Friedel-Crafts acylation or a related reaction.[7][8]

Q5: My reaction is not going to completion, even with a large excess of ethanol. What else can I do?

A5: Besides increasing the reaction time and ensuring your catalyst is active, you can actively remove the water byproduct. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2] Microwave-assisted esterification has also been shown to improve yields and reduce reaction times for substituted benzoic acids.[6][9]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl Benzoate Derivatives (Illustrative)

The following table provides illustrative data on how different parameters can affect the yield of a Fischer esterification reaction, based on studies of similar substituted benzoic acids.[6][10]

Entry Catalyst Alcohol Temperature (°C) Time (h) Yield (%)
1H₂SO₄EthanolReflux485
2H₂SO₄MethanolReflux490
3p-TsOHEthanolReflux682
4H₂SO₄ (Microwave)Ethanol1200.592
5Montmorillonite K10MethanolReflux588

Visualizations

Reaction_Pathway 4-(2-oxopropyl)benzoic acid 4-(2-oxopropyl)benzoic acid Protonated Carbonyl Protonated Carbonyl 4-(2-oxopropyl)benzoic acid->Protonated Carbonyl + H+ (from H2SO4) Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H2SO4 H2SO4 Protonated Carbonyl->Tetrahedral Intermediate + Ethanol This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ Water Water

Caption: Reaction pathway for the Fischer esterification of 4-(2-oxopropyl)benzoic acid.

Troubleshooting_Workflow Start Low Yield CheckReaction Reaction Complete? Start->CheckReaction CheckWorkup Proper Workup? CheckReaction->CheckWorkup Yes IncreaseTime Increase Reflux Time/ Temp CheckReaction->IncreaseTime No CheckHydrolysis Ensure Neutral/Basic Wash CheckWorkup->CheckHydrolysis No PurificationIssue Check Purification Protocol CheckWorkup->PurificationIssue Yes IncreaseTime->CheckReaction AddCatalyst Check/Add Catalyst AddCatalyst->CheckReaction RemoveWater Use Dean-Stark/ Microwave RemoveWater->CheckReaction Success Improved Yield CheckHydrolysis->Success PurificationIssue->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Side reactions to avoid during the preparation of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2-oxopropyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

A1: The most common synthetic routes for this compound include:

  • Fischer Esterification: This is a direct esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction): This approach involves the coupling of an aryl halide, such as ethyl 4-iodobenzoate, with a suitable three-carbon building block.[2] A specific example is the palladium-catalyzed α-arylation of acetone with ethyl 4-halobenzoate.[3][4][5]

  • Friedel-Crafts Acylation: This method involves the acylation of ethyl benzoate with a reagent like chloroacetone in the presence of a Lewis acid catalyst.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route:

  • Fischer Esterification: The main side reaction is the hydrolysis of the ester product back to the carboxylic acid and alcohol, as the reaction is reversible.[1]

  • Heck Reaction: Potential side reactions include the formation of a "reductive Heck" product where the double bond of the enol is saturated, and homocoupling of the aryl halide.[6] Regioselectivity can also be a challenge, potentially leading to branched products.[7]

  • Friedel-Crafts Acylation: Side reactions can include polysubstitution (though less likely with a deactivating acyl group), and potential rearrangement of the acylium ion, although this is generally not an issue with simple acylating agents.[8][9] In the case of using chloroacetone, condensation reactions involving both the ketone and the halide can lead to complex mixtures.[10]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a gradient of hexane and ethyl acetate.[2] Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Synthesis Route 1: Fischer Esterification of 4-(2-oxopropyl)benzoic acid
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.Use a large excess of ethanol to shift the equilibrium towards the product.[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Insufficient catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reaction time is too short.Monitor the reaction by TLC or GC and ensure it has gone to completion.
Presence of Starting Material (Carboxylic Acid) in Product Incomplete reaction.See "Low Yield" solutions.
Hydrolysis during work-up.Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the aqueous work-up.[2] Avoid prolonged exposure to acidic or basic aqueous conditions.
Formation of Polymeric Byproducts High reaction temperature.Maintain a gentle reflux and avoid overheating, which can lead to decomposition and polymerization.
Synthesis Route 2: Palladium-Catalyzed Heck Reaction
Issue Potential Cause Recommended Solution
Low Yield Catalyst deactivation.Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Inefficient catalyst system.Screen different palladium catalysts and ligands. For the α-arylation of acetone, specialized P,N-ligands like Mor-DalPhos have been shown to be effective.[3]
Incorrect base.The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU) to find the optimal conditions for your system.[11]
Formation of Reductive Heck Product Presence of a hydrogen source.Ensure anhydrous conditions. The choice of solvent and base can also influence the formation of this byproduct.[6]
Formation of Homocoupled Byproduct Oxygen contamination.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Low Regioselectivity (Branched Isomer) Reaction conditions favoring the branched product.The regioselectivity can be influenced by the ligands and additives. For terminal alkenes, linear products are generally favored due to steric factors.[7]
Synthesis Route 3: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low Yield Deactivated starting material.The ester group in ethyl benzoate is deactivating, which can make the reaction sluggish. Use a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃).[12]
Moisture in the reaction.Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware, reagents, and solvents are scrupulously dry.[8]
Formation of Multiple Products Complex reaction with chloroacetone.Chloroacetone is a bifunctional electrophile, and reactions can be complex, potentially leading to stilbene derivatives through a series of steps.[10] Consider using a different acylating agent if possible, or carefully control the stoichiometry and reaction temperature.
Difficulty in Removing Aluminum Salts during Work-up Incomplete hydrolysis of the aluminum complex.During work-up, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to fully decompose the aluminum salts.[13]

Quantitative Data Summary

Table 1: Influence of Base on Yield in Heck Reaction of Ethyl 4-iodobenzoate [11]

Base Base Type pKa of Conjugate Acid Typical Yield (%)
Triethylamine (Et₃N)Organic (Amine)10.7575-85
Potassium Carbonate (K₂CO₃)Inorganic (Carbonate)10.3385-95
Sodium Acetate (NaOAc)Inorganic (Acetate)4.7660-70
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organic (Amidine)13.580-90

Experimental Protocols

Protocol 1: Fischer Esterification of 4-(2-oxopropyl)benzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-oxopropyl)benzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Palladium-Catalyzed α-Arylation of Acetone with Ethyl 4-iodobenzoate[3]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Mor-DalPhos), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Add ethyl 4-iodobenzoate (1.0 eq) and anhydrous acetone (which serves as both reagent and solvent).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (monitor by GC-MS or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_esterification Fischer Esterification cluster_heck Heck Reaction cluster_friedel Friedel-Crafts Acylation start_ester 4-(2-oxopropyl)benzoic Acid + Ethanol prod_ester This compound start_ester->prod_ester H+ catalyst Reflux start_heck Ethyl 4-iodobenzoate + Acetone Enolate prod_heck This compound start_heck->prod_heck Pd catalyst Base start_friedel Ethyl Benzoate + Chloroacetone prod_friedel This compound start_friedel->prod_friedel AlCl3

Caption: Overview of synthetic pathways to this compound.

Troubleshooting_Heck_Reaction issue Low Yield in Heck Reaction cause1 Catalyst Deactivation issue->cause1 cause2 Inefficient Catalyst/Ligand issue->cause2 cause3 Suboptimal Base issue->cause3 solution1 Use Anhydrous Conditions & Inert Atmosphere cause1->solution1 solution2 Screen Different Pd Catalysts & Ligands cause2->solution2 solution3 Screen Various Organic & Inorganic Bases cause3->solution3

Caption: Troubleshooting logic for low yield in the Heck reaction.

Fischer_Esterification_Workflow step1 Step 1: Reaction Setup Dissolve 4-(2-oxopropyl)benzoic acid in excess ethanol. Add acid catalyst. step2 Step 2: Reflux Heat the mixture to reflux for 2-4 hours. Monitor reaction by TLC. step1->step2 step3 Step 3: Work-up Remove excess ethanol. Dissolve in ethyl acetate. Wash with water, NaHCO₃ solution, and brine. step2->step3 step4 Step 4: Purification Dry with Na₂SO₄. Concentrate under reduced pressure. Purify by column chromatography. step3->step4 product Pure this compound step4->product

Caption: Experimental workflow for Fischer Esterification.

References

Stability and storage conditions for Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-(2-oxopropyl)benzoate

This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from moisture and direct sunlight. Many suppliers recommend refrigeration (2-8°C) for long-term storage.

Q2: What is the expected shelf life of this compound?

The shelf life of this compound can vary depending on the supplier and storage conditions. For specific details, it is best to refer to the certificate of analysis (CoA) provided with your product. Some suppliers may indicate a limited shelf life with an expiry date on the label. If no expiration date is provided, it is recommended to monitor the compound for any signs of degradation, especially if it has been stored for an extended period.

Q3: What are the visible signs of degradation for this compound?

Visible signs of degradation may include a change in color, the development of an unusual odor, or a change in the physical state of the compound. If you observe any of these changes, it is recommended to verify the purity of the material before use.

Q4: What factors can affect the stability of this compound?

The stability of this compound can be compromised by several factors, including:

  • Moisture: The ester group is susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic conditions.[3]

  • Elevated Temperatures: High temperatures can increase the rate of degradation.

  • Light: Exposure to light can potentially promote degradation.

  • Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided.

Troubleshooting Guide

Issue 1: I am seeing an unexpected peak in my NMR/LC-MS analysis of an aged sample of this compound.

  • Question: Could this be a degradation product?

  • Answer: Yes, the appearance of new peaks in your analytical data is a strong indicator of degradation. The most likely degradation pathway is hydrolysis of the ethyl ester to form 4-(2-oxopropyl)benzoic acid.[3] You may also see a small peak corresponding to ethanol.

Issue 2: My experimental results are inconsistent when using an older batch of this compound.

  • Question: How can I confirm if the starting material has degraded?

  • Answer: It is advisable to re-characterize the older batch using techniques like ¹H NMR, LC-MS, or by determining its melting point. Comparing the results with the specifications of a fresh sample or the original certificate of analysis will help you ascertain its purity and integrity.

Issue 3: I have been storing my this compound at room temperature. Is it still usable?

  • Question: What is the impact of room temperature storage on the stability of this compound?

  • Answer: While short-term storage at room temperature may not lead to significant degradation, long-term storage under these conditions is not ideal, especially if the container has been opened and exposed to atmospheric moisture. For long-term storage, refrigeration is recommended to minimize the risk of hydrolysis and other degradation pathways.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Similar Esters

ParameterRecommendationSource
Temperature Cool place; Refrigerated (2-8°C) recommended for long-term storage.[1][2]
Atmosphere Store in a dry environment.
Container Tightly sealed container.[1][2]
Light Protect from direct sunlight.
Ventilation Store in a well-ventilated area.[1][2]

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample, which would indicate degradation. The purity of the sample can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, forced degradation studies can be performed under various stress conditions:

  • Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Conditions: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C).

  • Photolytic Stress: Expose a solution of the compound to UV light.

After exposure, analyze the samples by HPLC or LC-MS to identify and quantify the degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_appearance Check Physical Appearance (Color, Odor, State) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed recharacterize Re-characterize Compound (NMR, LC-MS, Melting Point) appearance_changed->recharacterize Yes check_storage Review Storage Conditions (Temp, Moisture, Light) appearance_changed->check_storage No compare_data Compare with Specification/ Fresh Sample Data recharacterize->compare_data purity_ok Purity within Specification? compare_data->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes degraded Compound Degraded. Consider Purification or Using a New Batch. purity_ok->degraded No storage_improper Improper Storage? check_storage->storage_improper storage_improper->recharacterize No/Unsure correct_storage Implement Correct Storage Conditions storage_improper->correct_storage Yes correct_storage->recharacterize

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation (under harsh conditions) parent This compound hydrolysis_product 4-(2-oxopropyl)benzoic Acid parent->hydrolysis_product H2O / H+ or OH- ethanol Ethanol parent->ethanol H2O / H+ or OH- decarboxylation_product 4-ethylacetophenone hydrolysis_product->decarboxylation_product Heat co2 Carbon Dioxide hydrolysis_product->co2 Heat

Caption: Potential degradation pathways.

References

Troubleshooting low yields in Ethyl 4-(2-oxopropyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(2-oxopropyl)benzoate, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Low yields in organic synthesis can be attributed to a variety of factors, from reagent quality to reaction conditions. Below are troubleshooting guides for the two primary synthetic routes to this compound.

Route 1: Crossed Claisen Condensation of Ethyl 4-acetylbenzoate and Ethyl Acetate

This method involves the base-catalyzed condensation of ethyl 4-acetylbenzoate with ethyl acetate to form the desired β-keto ester.

Potential Issues & Solutions

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to moisture.Use freshly prepared or commercially sourced sodium ethoxide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of ethyl acetate.A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product.[1]
3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gently heat the reaction mixture to reflux.
Formation of Multiple Products 1. Self-Condensation of Ethyl Acetate: If the concentration of the ethyl acetate enolate is too high, it can react with itself.To prevent self-condensation, the concentration of ethyl acetate should be kept low. This can be achieved by slowly adding the ethyl acetate to a mixture of the ethyl benzoate and the base.[2]
2. Transesterification: If a different alkoxide base is used (e.g., sodium methoxide with an ethyl ester), it can lead to the formation of undesired methyl esters.The base used must not interfere with the reaction. For this reason, the conjugate sodium alkoxide base of the alcohol formed (e.g., sodium ethoxide if ethanol is formed) is often used, since the alkoxide is regenerated.[1][3]
Product Decomposition 1. Prolonged reaction time at high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
2. Harsh acidic workup. Use a mild acid (e.g., dilute acetic acid) for neutralization during the workup.
Route 2: Fischer Esterification of 4-(2-oxopropyl)benzoic acid

This is a classic acid-catalyzed esterification where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.

Potential Issues & Solutions

Issue Potential Cause Recommended Solution
Low Conversion to Ester 1. Reversible Reaction: The Fischer esterification is an equilibrium process.[4][5][6]To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent) and/or remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.[4][5]
2. Insufficient Catalyst: The ketone group in the starting material can be protonated by the acid catalyst, reducing its availability.Use a stoichiometric amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]
Side Product Formation 1. Dehydration of the alcohol (if a secondary or tertiary alcohol is used). This is less of a concern with ethanol (a primary alcohol).
2. Acetal Formation: The ketone can react with ethanol under acidic conditions to form a ketal.Minimize reaction time and control the temperature. The ketal is also typically hydrolyzed back to the ketone during the aqueous workup.
Difficult Purification 1. Incomplete removal of the acid catalyst. Neutralize the reaction mixture with a weak base like sodium bicarbonate solution during the workup.
2. Product solubility in the aqueous phase. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the ester and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on the availability of starting materials. If 4-(2-oxopropyl)benzoic acid is readily available, the Fischer esterification is a straightforward and classic method. However, if ethyl 4-acetylbenzoate is more accessible, the crossed Claisen condensation is a viable alternative for forming the carbon-carbon bond directly.

Q2: What is the role of the strong base in the Claisen condensation?

A2: A strong base, typically an alkoxide like sodium ethoxide, is crucial for deprotonating the α-carbon of the enolizable ester (ethyl acetate in this case) to form a nucleophilic enolate.[1][3] This enolate then attacks the carbonyl carbon of the other ester (ethyl 4-acetylbenzoate). A full equivalent of the base is necessary because the resulting β-keto ester product is more acidic than the starting alcohol and will be deprotonated by the alkoxide, which drives the reaction to completion.[1]

Q3: Can I use a different base, like sodium hydroxide, for the Claisen condensation?

A3: It is not recommended to use hydroxide bases in a Claisen condensation. The hydroxide can act as a nucleophile and hydrolyze the ester starting materials to carboxylates, which will not undergo the desired condensation reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the key safety precautions to take during these syntheses?

A5: Both synthetic routes involve flammable solvents and corrosive acids or bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with sodium ethoxide, be aware that it is highly reactive with water. Concentrated sulfuric acid is a strong dehydrating agent and can cause severe burns.

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Ethyl 4-acetylbenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Dilute Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • In the dropping funnel, prepare a mixture of ethyl 4-acetylbenzoate (1 equivalent) and ethyl acetate (1.5 equivalents).

  • Add the ester mixture dropwise to the refluxing solution of sodium ethoxide over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute acetic acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis of Ethyl 4-acetylbenzoate via Fischer Esterification (Analogous to this compound synthesis)

This protocol for the synthesis of a closely related compound, ethyl 4-acetylbenzoate, can be adapted for the esterification of 4-(2-oxopropyl)benzoic acid.

Materials:

  • 4-acetylbenzoic acid (1000 g, 6.1 mol)

  • Ethanol (2 L)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 mL)

  • Ethyl acetate (for extraction)

  • Saturated brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether (for chromatography)

Procedure:

  • To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated H₂SO₄ (10 mL) at 0°C.[7]

  • Reflux the mixture at 80°C for 3 hours.[7]

  • Remove the solvent under vacuum.[7]

  • Extract the residue with ethyl acetate, wash with saturated brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter and concentrate the solution.[7]

  • Purify the residue by chromatography with petroleum ether and ethyl acetate (10:1) to yield ethyl 4-acetylbenzoate as a white solid (1077 g, 92% yield).[7]

Visualizing the Synthesis

To better understand the chemical transformations and experimental flow, the following diagrams are provided.

Fischer_Esterification_Workflow start Start: 4-(2-oxopropyl)benzoic acid + Ethanol (excess) reagents Add H₂SO₄ (catalyst) start->reagents Mixing reflux Reflux (e.g., 80°C, 3h) reagents->reflux Heating workup Aqueous Workup: - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) reflux->workup Cooling purification Purification: - Drying (Na₂SO₄) - Chromatography workup->purification product Product: this compound purification->product

Caption: Fischer Esterification Experimental Workflow.

Crossed_Claisen_Workflow start Start: Ethyl 4-acetylbenzoate + Sodium Ethoxide in Toluene addition Slow addition of Ethyl Acetate start->addition Mixing reflux Reflux (2-3h) addition->reflux Heating workup Aqueous Workup: - Neutralization (Acetic Acid) - Extraction (Ethyl Acetate) reflux->workup Cooling purification Purification: - Drying (MgSO₄) - Chromatography workup->purification product Product: this compound purification->product

Caption: Crossed Claisen Condensation Experimental Workflow.

Logical_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (e.g., anhydrous solvents, fresh base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Review Workup & Purification (e.g., proper extraction, complete neutralization) start->check_workup optimize_reagents Optimize Reagents: - Use freshly prepared base - Ensure dry solvents check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Adjust temperature/time - Verify reactant ratios check_conditions->optimize_conditions optimize_workup Optimize Workup: - Adjust pH carefully - Use brine wash check_workup->optimize_workup success Improved Yield optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: General Troubleshooting Logic for Low Yields.

References

Technical Support Center: Purifying Crude Ethyl 4-(2-oxopropyl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-(2-oxopropyl)benzoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, which contains both an ester and a ketone functional group, a moderately polar solvent is a good starting point. A common and effective method involves using a solvent pair, such as ethyl acetate/hexane .[1] Alternatively, a polar protic solvent like ethanol can be a suitable choice, particularly for structurally similar compounds.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If a large amount of solvent has been added without significant dissolution, it is best to evaporate the current solvent and select a more appropriate one based on solubility tests.

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the bulk of your compound has dissolved and only a small amount of solid remains, proceed to hot filtration to remove these impurities.

Q3: No crystals are forming after cooling the solution. What is the problem?

A3: The absence of crystal formation upon cooling can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated. This can often be resolved by inducing crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.

  • Too Much Solvent: Using an excessive amount of solvent is a common reason for crystallization failure. If you suspect this is the case, gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cooling Rate: If the solution is cooled too rapidly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The purified product yield is very low. What are the possible reasons?

A4: A low recovery of the purified product can result from several issues:

  • Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will lead to product loss. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold can redissolve some of the product. Always use ice-cold solvent for washing.

  • Multiple Transfers: Each transfer of the product from one container to another can result in some loss. Minimize the number of transfers whenever possible.

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated when it cools. To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Allowing the solution to cool more slowly can also promote the formation of crystals instead of oil.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of this compound.

Problem Possible Cause Solution
No Crystal Formation Supersaturated solutionScratch the inner wall of the flask with a glass rod or add a seed crystal.
Too much solvent usedEvaporate some of the solvent by gently heating the solution and then allow it to cool again.
Low Yield Compound remains in the mother liquorConcentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
Premature crystallization during hot filtrationUse a pre-heated funnel and filter the hot solution quickly. A small amount of extra hot solvent can be added to redissolve the crystals before filtration.
Crystals washed with warm solventEnsure the washing solvent is ice-cold to minimize redissolving the product.
"Oiling Out" Solution is too concentrated upon coolingReheat the mixture to redissolve the oil, add a small amount of fresh solvent, and allow it to cool slowly.
Cooling is too rapidAllow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Colored Impurities in Crystals Impurities were not fully removedAdd a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol

This protocol is adapted from a method for a structurally similar compound, Ethyl 4-(4-oxocyclohexyl)benzoate, and should be a good starting point for this compound.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the flask and gently heat for a few minutes.

  • Hot Filtration:

    • Set up a hot filtration apparatus using a stemless funnel and fluted filter paper.

    • Preheat the funnel by pouring a small amount of hot ethanol through it.

    • Quickly filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them in a desiccator or a low-temperature oven until a constant weight is achieved.

Data Presentation

The following table presents illustrative data for the purification of a related benzoate ester, which can serve as a benchmark for the recrystallization of this compound.

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (hypothetical, by HPLC) ~95%>99%
Recovery (hypothetical) N/A80-90%

Visualizations

Experimental Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool collect Vacuum Filtration cool->collect wash Wash with ice-cold solvent collect->wash dry Drying wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Decision Tree

TroubleshootingTree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No Crystals start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield supersaturated Supersaturated? no_crystals->supersaturated scratch Scratch/Seed supersaturated->scratch Yes too_much_solvent Too much solvent? supersaturated->too_much_solvent No evaporate Evaporate some solvent too_much_solvent->evaporate Yes too_concentrated Too concentrated? oiling_out->too_concentrated add_solvent Reheat & Add more solvent too_concentrated->add_solvent Yes check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor

Caption: A decision tree to guide troubleshooting common recrystallization issues.

References

Technical Support Center: Identification of Byproducts in Ethyl 4-(2-oxopropyl)benzoate Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Ethyl 4-(2-oxopropyl)benzoate. The focus is on the identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, with a focus on interpreting NMR spectra to identify impurities.

Frequently Asked Questions (FAQs):

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the most common byproducts I should look for?

A1: The most common byproducts in reactions involving this compound arise from hydrolysis of the ester, self-condensation of the β-keto ester, and the presence of its enol tautomer. Key byproducts to consider are:

  • 4-(2-oxopropyl)benzoic acid: Formed by the hydrolysis of the ethyl ester.

  • Self-condensation products: Dimeric or oligomeric species resulting from Claisen-type condensation reactions.

  • Enol tautomer of this compound: While not a byproduct, its distinct NMR signals can be mistaken for an impurity.

  • Unreacted starting materials or byproducts from previous synthetic steps.

Q2: How can I identify 4-(2-oxopropyl)benzoic acid in my NMR spectrum?

A2: The presence of 4-(2-oxopropyl)benzoic acid is indicated by several characteristic changes in the NMR spectrum compared to the starting ester. The most noticeable is the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic and methylene protons will also experience slight shifts.

Q3: I see signals that might suggest a condensation reaction. What should I look for?

A3: Self-condensation reactions, such as the Claisen condensation, can lead to complex mixtures of β-keto esters or β-diketones. These products will have more complex NMR spectra than the starting material. Look for:

  • A decrease in the integration of the starting material signals.

  • The appearance of new sets of signals, often with complex splitting patterns.

  • Signals corresponding to new methylene or methine groups formed during the condensation.

  • A general broadening of peaks in the baseline, which can indicate the formation of oligomeric or polymeric material.

Q4: My NMR spectrum is complex, and I suspect the presence of the enol tautomer. How can I confirm this?

A4: The enol form of a β-keto ester will have distinct signals from the keto form. For the enol of this compound, you would expect to see:

  • A singlet in the vinyl region (around 5-6 ppm) for the enolic proton.

  • A very broad singlet far downfield (typically >12 ppm) for the hydrogen-bonded enolic hydroxyl proton.

  • The methylene protons adjacent to the carbonyl group will show a different chemical shift compared to the keto form.

  • The equilibrium between the keto and enol forms is often solvent-dependent. Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the equilibrium and change the relative integration of the keto and enol signals, helping to confirm their identity.

Data Presentation: NMR Data for this compound and Potential Byproducts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. These values are based on typical chemical shift ranges and data from analogous compounds. Actual shifts may vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (ppm)

Proton AssignmentThis compound (Keto Form)4-(2-oxopropyl)benzoic AcidThis compound (Enol Form)
Ar-H~7.3 - 8.1 (m, 4H)~7.3 - 8.2 (m, 4H)~7.3 - 8.1 (m, 4H)
-CH₂- (oxopropyl)~3.8 (s, 2H)~3.8 (s, 2H)Varies
-CH₃ (oxopropyl)~2.2 (s, 3H)~2.2 (s, 3H)~2.1 (s, 3H)
-OCH₂CH₃~4.4 (q, 2H)-~4.3 (q, 2H)
-OCH₂CH₃~1.4 (t, 3H)-~1.3 (t, 3H)
-COOH->10 (br s, 1H)-
=CH- (enol)--~5.5 (s, 1H)
-OH (enol)-->12 (br s, 1H)

Table 2: ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentThis compound (Keto Form)4-(2-oxopropyl)benzoic Acid
C=O (ketone)~205~205
C=O (ester/acid)~166~172
Ar-C (quaternary)~130, ~140~130, ~145
Ar-CH~128, ~129~129, ~130
-CH₂- (oxopropyl)~50~50
-CH₃ (oxopropyl)~30~30
-OCH₂CH₃~61-
-OCH₂CH₃~14-

Experimental Protocols

Protocol 1: General Procedure for the Hydrolysis of this compound

This protocol describes a typical procedure for the base-catalyzed hydrolysis (saponification) of this compound to 4-(2-oxopropyl)benzoic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (1.5 to 2.0 equivalents) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Isolation: The product, 4-(2-oxopropyl)benzoic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analysis: Obtain ¹H and ¹³C NMR spectra of the dried product to confirm its identity and purity.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected NMR Peaks

troubleshooting_workflow start Start: Unexpected peaks in NMR check_starting_material Q: Are starting materials or known synthesis byproducts present? start->check_starting_material check_hydrolysis Q: Are signals for 4-(2-oxopropyl)benzoic acid present? (Disappearance of ethyl signals, appearance of broad COOH peak >10 ppm) check_starting_material->check_hydrolysis No check_enol Q: Are enol signals present? (Vinyl proton ~5.5 ppm, broad OH >12 ppm) check_hydrolysis->check_enol No confirm_hydrolysis Likely Hydrolysis Byproduct check_hydrolysis->confirm_hydrolysis Yes check_condensation Q: Is there evidence of self-condensation? (Complex new signals, reduced starting material integration) check_enol->check_condensation No confirm_enol Keto-Enol Tautomerism check_enol->confirm_enol Yes confirm_condensation Likely Condensation Byproduct check_condensation->confirm_condensation Yes further_analysis Further 2D NMR analysis may be required check_condensation->further_analysis No / Unclear

Caption: Troubleshooting logic for identifying unknown peaks in NMR spectra.

Diagram 2: Signaling Pathway of Byproduct Formation

byproduct_formation main_product This compound (Keto Form) hydrolysis_product 4-(2-oxopropyl)benzoic Acid main_product->hydrolysis_product + H₂O (acid or base) enol_form Enol Tautomer main_product->enol_form Tautomerization (equilibrium) condensation_product Self-Condensation Products main_product->condensation_product + Base (e.g., Claisen)

Caption: Common reaction pathways leading to byproducts from this compound.

References

Challenges in the scale-up synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 4-(2-oxopropyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound at a larger scale.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield and Conversion

Question: We are experiencing a significant drop in yield and incomplete conversion when scaling up the synthesis of this compound. What are the potential causes and how can we address them?

Answer: Low yield and incomplete conversion during scale-up can stem from several factors related to reaction kinetics, mass and heat transfer limitations.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalysts, resulting in slower reaction rates and lower overall conversion.[1][2][3]

    • Solution: Ensure the agitation speed and impeller design are sufficient to maintain a homogeneous reaction mixture. For heterogeneous reactions, vigorous and consistent stirring is crucial.[1][3]

  • Poor Heat Transfer: Exothermic reactions can be difficult to control at scale due to the lower surface-area-to-volume ratio of larger reactors.[4][5] This can lead to localized overheating, promoting side reactions and degradation of the product or catalyst.

    • Solution: Implement a more efficient cooling system and consider a semi-batch process where one of the reactants is added gradually to control the reaction exotherm. Monitoring the internal reaction temperature is critical.[5]

  • Catalyst Deactivation: In palladium-catalyzed routes (e.g., Heck-type reactions), the catalyst can deactivate over time, especially at higher temperatures or in the presence of impurities.[6][7]

    • Solution: Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.[6] Consider using a more robust catalyst system or a higher catalyst loading, although the latter may have economic and purification implications.

Issue 2: Byproduct Formation and Impurities

Question: Upon scaling up, we are observing an increase in the formation of unknown impurities, complicating the purification of this compound. How can we identify and minimize these byproducts?

Answer: Increased byproduct formation is a common challenge in scale-up synthesis. The specific byproducts will depend on the synthetic route employed.

  • For Friedel-Crafts Acylation Routes:

    • Polyacylation: Although the acyl group is generally deactivating, polysubstitution can occur, especially with highly activated aromatic starting materials.[8][9]

      • Solution: Use a stoichiometric amount of the acylating agent and control the reaction temperature. Adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid (Perrier addition) can improve selectivity.[9]

    • Isomeric Products: Acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.[9]

      • Solution: Optimize the reaction conditions (temperature, catalyst) to favor the desired isomer. The choice of solvent can also influence regioselectivity.

    • Tar Formation: Harsh reaction conditions, such as high temperatures and strong Lewis acids (e.g., AlCl₃), can lead to the degradation of starting materials and products, resulting in the formation of tar.[8]

      • Solution: Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a heterogeneous catalyst. Running the reaction at the lowest effective temperature is advisable.[8]

  • For Palladium-Catalyzed Cross-Coupling Routes (e.g., Heck Reaction):

    • Homocoupling: The coupling of two molecules of the aryl halide or the alkene can occur as a side reaction, especially at higher temperatures.[10]

      • Solution: Optimize the reaction temperature and the stoichiometry of the reactants.

    • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting material or the product.[10][11]

      • Solution: This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.[10]

  • General Byproducts:

    • Alcoholic Byproducts: In syntheses involving Grignard reagents or other nucleophilic additions to esters, the formation of secondary and tertiary alcohols as byproducts can be a significant issue, and their removal at scale can be challenging.[12]

      • Solution: A purification method involves treating the crude product with a carboxylic anhydride and an acid to esterify the alcohols, followed by filtration and distillation.[12]

Issue 3: Purification and Isolation Challenges

Question: We are facing difficulties in purifying this compound at a larger scale. Standard laboratory purification methods are proving to be inefficient. What are the recommended strategies for large-scale purification?

Answer: Scaling up purification requires a shift from chromatographic methods to more scalable techniques like crystallization and distillation.

  • Crystallization: Recrystallization is a highly effective method for purifying solid organic compounds at a large scale.[13]

    • Protocol:

      • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.[13]

      • Decolorization (Optional): If the solution is colored, treat it with activated charcoal.[13]

      • Hot Filtration: If charcoal is used, perform a hot filtration to remove it.[13]

      • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[13]

      • Isolation: Isolate the crystals by vacuum filtration.[13]

      • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[13]

      • Drying: Dry the purified crystals under vacuum.[13]

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.

    • Considerations: The efficiency of the distillation column, including the number of theoretical plates and the reflux ratio, should be optimized for the specific separation.[3]

  • Palladium Removal: For syntheses involving palladium catalysts, residual metal in the final product is a major concern, especially for pharmaceutical applications.

    • Solution: Various methods can be employed for palladium removal, including treatment with solid-supported scavengers, activated carbon, or extraction with aqueous solutions of chelating agents.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic approaches include:

  • Friedel-Crafts Acylation: This involves the acylation of an ethyl benzoate derivative with an appropriate acylating agent in the presence of a Lewis acid catalyst.

  • Palladium-Catalyzed Cross-Coupling Reactions: A Heck-type reaction between an aryl halide (e.g., ethyl 4-halobenzoate) and a suitable alkene, followed by oxidation, is a viable route.

  • Esterification: The direct esterification of 4-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst is a straightforward method if the carboxylic acid is readily available.

Q2: What are the key safety considerations when scaling up the synthesis?

A2: Both Friedel-Crafts acylation and palladium-catalyzed reactions have specific safety hazards that are magnified at scale.

  • Friedel-Crafts Acylation:

    • Exothermic Reaction: The reaction is often highly exothermic and requires careful temperature control to prevent runaways.[5]

    • Hazardous Reagents: Strong Lewis acids like aluminum chloride are corrosive and react violently with water. Acyl chlorides are also corrosive and lachrymatory.

  • Palladium-Catalyzed Reactions:

    • Exotherms: These reactions can also be exothermic, and "all-in" additions of reagents before heating can pose a significant risk.[15]

    • Flammable Solvents and Reagents: Many of the solvents and reagents used are flammable.

    • Pyrophoric Catalysts: Some palladium catalysts and phosphine ligands can be pyrophoric.

  • General Considerations: A thorough process safety review, including reaction calorimetry studies, should be conducted to understand the thermal hazards before scaling up.[5][16]

Q3: How can we minimize palladium catalyst leaching into the product?

A3: Palladium leaching is a common issue with both homogeneous and heterogeneous catalysts.[7][17][18][19]

  • Heterogeneous Catalysts: While designed to be easily separated, leaching of soluble palladium species into the reaction medium is often the source of catalytic activity.[17][19] The choice of support and the method of palladium immobilization are crucial.

  • Homogeneous Catalysts: After the reaction, the dissolved palladium needs to be removed. This can be achieved through:

    • Scavengers: Using solid-supported scavengers with functional groups that bind to palladium.[14]

    • Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents.

    • Crystallization: Often, a significant portion of the palladium can be removed during the crystallization of the product.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Scale-Up Synthesis

Possible Cause Recommended Action Relevant Synthetic Route
Inadequate MixingIncrease agitation speed; use an appropriate impeller design.[1][3]All routes
Poor Heat TransferImprove reactor cooling; consider a semi-batch process.[4][5]Friedel-Crafts, Heck Reaction
Catalyst DeactivationUse high-purity, degassed reagents and solvents.[6]Heck Reaction
Incomplete ReactionIncrease reaction time; use a stoichiometric excess of one reactant.[3]All routes

Table 2: Common Byproducts and Mitigation Strategies

Byproduct Mitigation Strategy Relevant Synthetic Route
Polyacylated ProductsUse stoichiometric acylating agent; control temperature.[8][9]Friedel-Crafts Acylation
Isomeric ProductsOptimize reaction conditions (temperature, catalyst, solvent).[9]Friedel-Crafts Acylation
Tar FormationUse milder Lewis acid; lower reaction temperature.[8]Friedel-Crafts Acylation
Homocoupling ProductsOptimize reaction temperature and reactant stoichiometry.[10]Heck Reaction
Alkene IsomerizationUse a less polar solvent; add a halide salt.[10][11]Heck Reaction
Alcoholic ByproductsEsterify with carboxylic anhydride and acid before distillation.[12]Grignard/Organolithium routes

Experimental Protocols

General Protocol for Large-Scale Recrystallization of this compound

  • Solvent Selection: Based on laboratory-scale trials, select a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Charging the Reactor: Charge the reactor with the crude this compound.

  • Solvent Addition: Add the primary solvent to the reactor.

  • Heating and Dissolution: Heat the mixture with agitation until the solid completely dissolves. Add the minimum amount of hot solvent necessary.[13]

  • Cooling and Crystallization: Cool the solution slowly and in a controlled manner to induce crystallization. Slow cooling is crucial for forming large, pure crystals.[13]

  • Holding Period: Hold the slurry at the final temperature for a sufficient time to allow for complete crystallization.

  • Isolation: Isolate the crystals using a centrifuge or a filter dryer.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent.[13]

  • Drying: Dry the product under vacuum at a suitable temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-Up cluster_purification Purification cluster_final Final Product start Start Materials reaction Scale-Up Reaction (e.g., Friedel-Crafts or Heck) start->reaction quench Reaction Quench reaction->quench extraction Aqueous Work-up / Phase Separation quench->extraction solvent_removal Solvent Removal extraction->solvent_removal crude Crude Product solvent_removal->crude crystallization Crystallization crude->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying final_product Purified this compound drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor Temperature Profile start->check_temp check_impurities Analyze for Byproducts (GC/LC-MS) start->check_impurities adjust_agitation Adjust Agitation / Impeller check_mixing->adjust_agitation improve_cooling Improve Heat Transfer check_temp->improve_cooling optimize_conditions Optimize Reaction Conditions check_impurities->optimize_conditions change_purification Modify Purification Method check_impurities->change_purification end Improved Process adjust_agitation->end improve_cooling->end optimize_conditions->end change_purification->end

Caption: Logical workflow for troubleshooting common scale-up issues in chemical synthesis.

References

Technical Support Center: Improving Selectivity in Reactions of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(2-oxopropyl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the selective transformation of this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

A1: The main challenge arises from the presence of two carbonyl functional groups: a ketone and an ester. The ketone is generally more reactive towards nucleophilic attack than the ester.[1] Therefore, achieving selectivity requires careful choice of reagents and reaction conditions to target one functional group while leaving the other intact.

Q2: How can I selectively reduce the ketone group in the presence of the ester?

A2: For the selective reduction of the ketone to a secondary alcohol, mild reducing agents are recommended. Sodium borohydride (NaBH₄) is the most common and effective reagent for this transformation.[2][3] It readily reduces aldehydes and ketones while typically not affecting esters under standard conditions.[4]

Q3: What happens if I use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A3: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent and will reduce both the ketone and the ester functionalities.[5][6] This will result in the formation of a diol, 4-(2-hydroxypropyl)benzyl alcohol. Therefore, LiAlH₄ should be avoided if the selective reduction of the ketone is desired.[7]

Q4: Is it possible to selectively react with the ester group while leaving the ketone untouched?

A4: Yes, this can be achieved by first protecting the more reactive ketone group. The most common method is to convert the ketone into a cyclic acetal (or ketal) using ethylene glycol and an acid catalyst.[1][8] Acetals are stable under basic and nucleophilic conditions, allowing for subsequent reactions, such as reduction of the ester with LiAlH₄, to be performed selectively.[9] The ketone can then be regenerated by deprotection under acidic conditions.[10][11]

Q5: Can I achieve an enantioselective reduction of the ketone group?

A5: Yes, several methods are available for the enantioselective reduction of the ketone to a chiral secondary alcohol:

  • Enzymatic Reductions: Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Baker's yeast, Lactobacillus brevis) can catalyze the reduction of ketones with high enantioselectivity.[12][13][14]

  • Asymmetric Catalytic Hydrogenation: Chiral transition metal catalysts, particularly those based on Ruthenium (Ru) with chiral ligands, are effective for the asymmetric transfer hydrogenation of aryl ketones.[15][16][17]

Q6: How can I hydrolyze the ester group to the corresponding carboxylic acid?

A6: The ethyl ester can be hydrolyzed to 4-(2-oxopropyl)benzoic acid under either acidic or basic (saponification) conditions.[18][19] Basic hydrolysis, using a reagent like sodium hydroxide followed by an acidic workup, is a common and effective method.[20]

Troubleshooting Guides

Problem 1: Incomplete reduction of the ketone with NaBH₄.
Possible Cause Solution
Insufficient reducing agentIncrease the molar equivalents of NaBH₄ (typically 1.1 to 1.5 equivalents are used).
Low reaction temperatureWhile the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.
Deactivated reagentUse freshly opened or properly stored NaBH₄. Exposure to moisture can reduce its activity.
Steric hindranceFor sterically hindered ketones, longer reaction times or a slight increase in temperature may be necessary.
Problem 2: Over-reduction of the ester group during ketone reduction.
Possible Cause Solution
Use of a strong reducing agentEnsure you are using a mild reducing agent like NaBH₄. Avoid LiAlH₄ for selective ketone reduction.[21]
High reaction temperaturePerform the reduction at a controlled temperature, typically starting at 0°C.
Prolonged reaction timeMonitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid potential slow reduction of the ester.
Problem 3: Low yield during the protection of the ketone as an acetal.

| Possible Cause | Solution | | Reversible reaction | The formation of an acetal is an equilibrium reaction. Remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion.[1] | | Insufficient catalyst | Ensure an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid) is used. | | Impure reagents | Use dry solvents and reagents, as water will inhibit the reaction. |

Problem 4: Difficulty in deprotecting the acetal.

| Possible Cause | Solution | | Inappropriate acidic conditions | Use a suitable acid for deprotection, such as aqueous HCl or p-toluenesulfonic acid in a wet solvent. | | Acid-labile functional groups | If other acid-sensitive groups are present, consider milder deprotection methods, such as using a catalytic amount of a Lewis acid or electrochemical methods under neutral conditions.[11][22] |

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for this compound

ReagentTarget Functional GroupProductSelectivityTypical Conditions
Sodium Borohydride (NaBH₄)KetoneEthyl 4-(2-hydroxypropyl)benzoateHigh for ketoneMethanol or Ethanol, 0°C to RT
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester4-(2-hydroxypropyl)benzyl alcoholLow (reduces both)Anhydrous ether or THF, followed by aqueous workup
Baker's Yeast (Enzymatic)KetoneEthyl 4-(2-(S)-hydroxypropyl)benzoateHigh enantioselectivity (>94%)Aqueous buffer, often with a co-solvent
Ru-based Chiral CatalystKetoneEthyl 4-(2-(R)- or (S)-hydroxypropyl)benzoateHigh enantioselectivity (up to 99% ee)Isopropanol/water, base (e.g., KOH)

Experimental Protocols

Protocol 1: Selective Reduction of the Ketone with Sodium Borohydride
  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to 0°C and slowly add water or dilute HCl to quench the excess NaBH₄.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[23]

Protocol 2: Protection of the Ketone as a Cyclic Acetal
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (TsOH), and a suitable solvent like toluene.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation or column chromatography.[1]

Protocol 3: Hydrolysis of the Ester (Saponification)
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reflux: Heat the mixture under reflux until the oily ester layer disappears (typically 45-60 minutes).[18]

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add a mineral acid (e.g., 5M HCl) with stirring to precipitate the carboxylic acid product. Continue adding acid until the solution is acidic (test with pH paper).

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude 4-(2-oxopropyl)benzoic acid can be purified by recrystallization from water.[18]

Visualizations

selective_reduction_workflow start This compound reagent_nabh4 NaBH4, MeOH start->reagent_nabh4 Selective Ketone Reduction reagent_lialh4 1. LiAlH4, THF 2. H3O+ start->reagent_lialh4 Non-selective Reduction product_alcohol Ethyl 4-(2-hydroxypropyl)benzoate reagent_nabh4->product_alcohol product_diol 4-(2-hydroxypropyl)benzyl alcohol reagent_lialh4->product_diol

Caption: Selective vs. Non-selective reduction pathways.

protection_workflow start This compound protection Protection: Ethylene Glycol, H+ start->protection protected_ketone Protected Ketone (Acetal) protection->protected_ketone ester_reaction Reaction at Ester: e.g., 1. LiAlH4, 2. H3O+ protected_ketone->ester_reaction deprotection_product Protected Diol ester_reaction->deprotection_product deprotection Deprotection: H3O+ deprotection_product->deprotection final_product Final Product (Keto-alcohol) deprotection->final_product

Caption: Workflow for reaction at the ester via ketone protection.

enantioselective_reduction_pathways start This compound enzymatic Enzymatic Reduction (e.g., Baker's Yeast) start->enzymatic catalytic Asymmetric Hydrogenation (Chiral Ru Catalyst) start->catalytic s_alcohol (S)-Ethyl 4-(2-hydroxypropyl)benzoate enzymatic->s_alcohol r_alcohol (R)-Ethyl 4-(2-hydroxypropyl)benzoate catalytic->r_alcohol

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-(2-oxopropyl)benzoate against structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and related molecules.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the closely related analogue, Ethyl 4-acetylbenzoate. This comparison is valuable for understanding the influence of the methylene bridge in the oxopropyl substituent on the chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Ethyl -CH₃~1.3-1.4Triplet (t)~7.1
(Predicted Data)[1]Propanone -CH₃~2.2Singlet (s)N/A
Propanone -CH₂~3.8Singlet (s)N/A
Ethyl -CH₂~4.3-4.4Quartet (q)~7.1
Aromatic H (ortho to -CH₂C(O)CH₃)~7.3Doublet (d)~8.0
Aromatic H (ortho to -COOEt)~7.9Doublet (d)~8.0
Ethyl 4-acetylbenzoate Ethyl -CH₃1.40Triplet (t)7.1
(Experimental Data)[2]Acetyl -CH₃2.63Singlet (s)N/A
Ethyl -CH₂4.39Quartet (q)7.0
Aromatic H7.99Doublet (d)7.7
Aromatic H8.11Doublet (d)7.6

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compound Ethyl -CH₃~14
(Predicted Data)[1]Propanone -CH₃~29
Propanone -CH₂~45
Ethyl -CH₂~61
Aromatic CH (ortho to -CH₂C(O)CH₃)~128
Aromatic CH (ortho to -COOEt)~130
Aromatic C (ipso, attached to -COOEt)~131
Aromatic C (ipso, attached to -CH₂C(O)CH₃)~136
Ester C=O~166
Ketone C=ONot specified

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used. The choice of solvent depends on the solubility of the compound.

  • Filtration: To ensure high-quality spectra with sharp lines, it is crucial to filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

Data Acquisition:

  • Instrumentation: NMR spectra are recorded on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz.

  • ¹H NMR: A standard one-pulse experiment is typically used to acquire the proton spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: A proton-decoupled experiment is commonly used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Structural Representation and NMR Assignments

The following diagram illustrates the chemical structure of this compound, with labels corresponding to the proton and carbon environments for NMR analysis.

G This compound Structure a CH3 (a) b CH2 (b) O1 O b->O1 c C=O (c) d Aromatic Ring c->d O2 O c->O2 e CH2 (e) d->e f C=O (f) e->f g CH3 (g) f->g O3 O f->O3 O1->c caption Structure of this compound

Caption: Chemical structure of this compound.

References

A Comparative Guide to the Synthetic Utility of Ethyl 4-(2-oxopropyl)benzoate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, allows for a wide range of chemical transformations. This guide provides a detailed comparison of Ethyl 4-(2-oxopropyl)benzoate, an aromatic β-keto ester, with other common β-keto esters, particularly the workhorse aliphatic analogue, ethyl acetoacetate. The comparison focuses on their reactivity and utility in key synthetic reactions, supported by experimental data and detailed protocols.

General Reactivity Principles: A Tale of Two Scaffolds

The reactivity of a β-keto ester is significantly influenced by the nature of the substituent at the γ-position. In the case of ethyl acetoacetate, the terminal methyl group renders it a classic aliphatic β-keto ester. In contrast, this compound possesses a para-substituted phenyl ring, classifying it as an aromatic β-keto ester. This fundamental structural difference has profound implications for their chemical behavior.

Generally, aromatic ketones are less reactive towards nucleophiles than their aliphatic counterparts. This is attributed to the resonance stabilization imparted by the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, making it a less potent electrophile. Consequently, this compound is expected to exhibit lower reactivity in many classical β-keto ester reactions compared to ethyl acetoacetate.

Key Synthetic Transformations: A Comparative Analysis

The true measure of a building block's utility lies in its performance in a variety of chemical reactions. Here, we compare the expected and documented performance of this compound and ethyl acetoacetate in several cornerstone synthetic transformations.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides efficient access to dihydropyridines, which are precursors to pyridines, a common scaffold in pharmaceuticals. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.

Ethyl Acetoacetate in Hantzsch Pyridine Synthesis

Ethyl acetoacetate is a stalwart of the Hantzsch synthesis, and its reactivity is well-documented. High yields of dihydropyridine products are often achieved under various conditions.

AldehydeCatalyst/ConditionsSolventYield (%)Reference
Benzaldehydep-Toluenesulfonic acid (PTSA), Ultrasonic irradiationAqueous SDS (0.1M)96[1]
BenzaldehydeHydrotalcite (Mg/Al atomic ratio = 2.0)Acetonitrile61[2]
4-BromobenzaldehydeEthanol/Water (60:40)Ethanol/Water98[3]
2-MethoxybenzaldehydeStirring at 343 KNone (neat)Not specified, but crystalline product obtained[2]

This compound in Hantzsch Pyridine Synthesis

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reactants: Benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Procedure: In a round-bottomed flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in 20 mL of ethanol. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography. After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the desired dihydropyridine. Further purification can be achieved by recrystallization from ethanol.[1][2][4]

Logical Workflow for the Hantzsch Pyridine Synthesis

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate BetaKetoester1 β-Keto Ester (1 eq.) BetaKetoester1->Knoevenagel_Intermediate BetaKetoester2 β-Keto Ester (1 eq.) Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The reaction pathway of the Hantzsch pyridine synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable tool for the synthesis of hydrazones from β-keto esters and aryldiazonium salts. These hydrazones are versatile intermediates, notably in the Fischer indole synthesis.

Ethyl Acetoacetate in the Japp-Klingemann Reaction

Ethyl acetoacetate readily undergoes the Japp-Klingemann reaction. The reaction proceeds via the formation of an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone.

This compound in the Japp-Klingemann Reaction

Specific examples of the Japp-Klingemann reaction with this compound were not found in the searched literature. However, the reaction is expected to proceed, albeit potentially at a slower rate than with ethyl acetoacetate due to the electronic effects of the aromatic ring. The reaction would yield a hydrazone with a para-substituted benzoate moiety, a potentially valuable intermediate for the synthesis of functionalized indoles.

Experimental Protocol: Japp-Klingemann Reaction of Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate (1.30 g, 10 mmol), sodium acetate (2.46 g, 30 mmol), and benzenediazonium chloride solution (10 mmol).

  • Procedure: Dissolve ethyl acetoacetate and sodium acetate in 50 mL of ethanol. Cool the solution in an ice bath. Slowly add a freshly prepared solution of benzenediazonium chloride with constant stirring. Continue stirring in the ice bath for 1-2 hours. The hydrazone product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.[5][6][7]

Reaction Diagram for the Japp-Klingemann Reaction

Japp_Klingemann BetaKetoester β-Keto Ester Enolate Enolate Anion BetaKetoester->Enolate Base Base (e.g., NaOAc) Base->Enolate Azo_Intermediate Azo Intermediate Enolate->Azo_Intermediate Diazonium Aryldiazonium Salt Diazonium->Azo_Intermediate Hydrazone Hydrazone Azo_Intermediate->Hydrazone Hydrolysis & Decarboxylation

Caption: The mechanism of the Japp-Klingemann reaction.

Alkylation of the α-Carbon

The methylene protons of β-keto esters are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then be alkylated by treatment with an alkyl halide.

Ethyl Acetoacetate Alkylation

The alkylation of ethyl acetoacetate is a classic and highly efficient method for the synthesis of a wide variety of ketones and carboxylic acids.

Alkylating AgentBaseSolventYield (%)
Ethyl iodideSodium ethoxideDiethyl carbonate83 (diethyl diethylmalonate)
n-Hexyl bromideSodium ethoxideDiethyl carbonateNot specified, but product obtained
Ethyl bromideSodium ethoxideDiethyl carbonate79 (diethyl ethyl phenylmalonate)

This compound Alkylation

The α-protons of this compound are also acidic and can be deprotonated to form an enolate. This enolate can then participate in alkylation reactions. The presence of the electron-withdrawing benzoate group may slightly increase the acidity of the α-protons compared to a simple alkyl substituent, potentially facilitating enolate formation. However, steric hindrance from the aromatic ring could influence the approach of the alkylating agent.

Experimental Protocol: Alkylation of Ethyl Acetoacetate

  • Reactants: Ethyl acetoacetate (6.5 g, 50 mmol), sodium ethoxide (3.4 g, 50 mmol), and ethyl iodide (7.8 g, 50 mmol).

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in 50 mL of absolute ethanol. Add ethyl acetoacetate dropwise to the stirred solution. After the addition is complete, add ethyl iodide dropwise. Reflux the reaction mixture for 2-3 hours. Cool the mixture, pour it into water, and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[8][9][10]

Workflow for the Alkylation of β-Keto Esters

Alkylation_Workflow cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification BetaKetoester β-Keto Ester Enolate Enolate BetaKetoester->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatedProduct α-Alkylated β-Keto Ester Enolate->AlkylatedProduct SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct Workup Aqueous Workup AlkylatedProduct->Workup Purification Purification (e.g., Distillation) Workup->Purification

Caption: A generalized workflow for the alkylation of β-keto esters.

Synthesis of Other Heterocycles

Both ethyl acetoacetate and this compound are valuable precursors for the synthesis of various other heterocyclic systems, such as pyrazoles and pyridazines. The general strategy involves condensation of the 1,3-dicarbonyl unit with a suitable binucleophile, such as hydrazine or its derivatives.

  • Pyrazoles: Reaction with hydrazine hydrate will lead to the formation of pyrazole derivatives. The nature of the substituent at the γ-position of the β-keto ester will be reflected in the final pyrazole structure.

  • Pyridazines: While less common, β-keto esters can be used to construct pyridazine rings, typically through multi-step sequences.

The presence of the benzoate moiety in products derived from this compound offers a handle for further functionalization, for example, through amide coupling reactions, which is a significant advantage in the context of drug discovery and development.

Conclusion

This compound and ethyl acetoacetate represent two distinct classes of β-keto esters with complementary synthetic applications. Ethyl acetoacetate, as a highly reactive and well-understood aliphatic β-keto ester, is the reagent of choice for many standard transformations where high yields and mild conditions are paramount.

This compound, on the other hand, offers a gateway to more complex, functionalized molecules. While its inherent reactivity may be lower due to the electronic nature of the aromatic ring, the resulting products carry a versatile benzoate handle. This feature is particularly attractive for the synthesis of compound libraries and for late-stage functionalization in drug development programs. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired balance between reactivity and molecular complexity. Further research into the reaction scope of this compound is warranted to fully unlock its potential in synthetic chemistry.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of Ethyl 4-(2-oxopropyl)benzoate against its structurally related alternatives, Ethyl 4-acetylbenzoate and Ethyl 4-ethylbenzoate. By examining these patterns, we can gain deeper insights into how subtle structural modifications influence fragmentation pathways.

Predicted and Observed Fragmentation Patterns: A Comparative Analysis

The mass spectrometry fragmentation of an organic molecule provides a unique fingerprint, revealing the stability of different bonds and the formation of characteristic fragment ions. Below is a comparative table summarizing the predicted major fragment ions for this compound and the observed fragments for its analogs.

m/z (Mass-to-Charge Ratio)Predicted/Observed Ion for this compoundObserved Ion for Ethyl 4-acetylbenzoate[1]Observed Ion for Ethyl 4-ethylbenzoate
Molecular Ion (M+) 206 (Predicted)192178
[M - 29]+ 177 (Predicted, loss of C2H5)163149
[M - 43]+ 163 (Predicted, loss of CH3CO)149-
[M - 45]+ 161 (Predicted, loss of OC2H5)147133
[M - 57]+ 149 (Predicted, loss of CH2COCH3)--
[M - 73]+ 133 (Predicted, loss of COOC2H5)--
149 C8H5O3+ (Predicted)C8H5O3+-
133 C9H9O+ (Predicted)-C9H9O+
121 C7H5O2+ (Predicted)--
105 C7H5O+ (Predicted)--
43 CH3CO+ (Predicted)CH3CO+-

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, dictated by the presence of the ester and ketone functional groups, and the aromatic ring.

A primary fragmentation event is the cleavage of the bond beta to the aromatic ring, leading to the loss of a propionyl radical (-CH2COCH3) to form a stable benzylic cation. Another significant fragmentation is driven by the ester group, involving the loss of an ethoxy radical (-OC2H5) to generate a stable acylium ion. Furthermore, alpha-cleavage adjacent to the ketone carbonyl is expected, resulting in the formation of an acylium ion with m/z 43 (CH3CO+).

Fragmentation_Pathway M This compound [M]+• m/z = 206 F1 [M - OC2H5]+ m/z = 161 M->F1 - •OC2H5 F2 [M - CH2COCH3]+ m/z = 149 M->F2 - •CH2COCH3 F3 [M - COCH3]+ m/z = 163 M->F3 - •COCH3 (β-cleavage) F4 CH3CO+ m/z = 43 M->F4 α-cleavage F5 [M - C2H5]+ m/z = 177 M->F5 - •C2H5 F6 [M - COOC2H5]+ m/z = 133 F2->F6 - O

Caption: Predicted fragmentation pathway of this compound.

Comparative Insights from Structural Analogs

The fragmentation pattern of Ethyl 4-acetylbenzoate provides a valuable comparison. The molecular ion is observed at m/z 192.[1] Key fragments are seen at m/z 177 (loss of a methyl group), m/z 147 (loss of an ethoxy radical), and a prominent peak at m/z 43 corresponding to the acetyl cation (CH3CO+).[1] This highlights the influence of the acetyl group on the fragmentation process.

In the case of Ethyl 4-ethylbenzoate , which lacks the keto group, the fragmentation is simpler. The molecular ion appears at m/z 178. A major fragment is observed at m/z 133, corresponding to the loss of an ethoxy radical, forming a stable acylium ion. The absence of ketone-driven fragmentation pathways clearly differentiates its mass spectrum from that of this compound and Ethyl 4-acetylbenzoate.

Experimental Protocols for Mass Spectrometry Analysis

To obtain high-quality mass spectra for these compounds, a standardized experimental protocol is crucial. The following outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the analytical standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

  • Perform serial dilutions as necessary to achieve an optimal concentration for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

This comprehensive approach, combining predictive analysis with comparative data from structural analogs and a robust experimental framework, provides a powerful strategy for the structural elucidation of this compound and similar molecules. The distinct fragmentation patterns serve as a testament to the sensitivity of mass spectrometry in discerning subtle molecular differences, an essential capability in the landscape of drug discovery and development.

References

Validating the Structure of Ethyl 4-(2-oxopropyl)benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For derivatives of Ethyl 4-(2-oxopropyl)benzoate, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques and expected data for the parent compound and its representative derivatives, enabling researchers to confidently verify their synthesized molecules.

Comparative Analysis of Spectroscopic and Crystallographic Data

To illustrate the expected analytical data for structural validation, this guide presents a comparison of this compound and two hypothetical derivatives: one with an electron-donating group (4-methoxy) and one with an electron-withdrawing group (4-nitro) on the benzoate ring. The data presented for the derivatives are predicted based on established principles and data from structurally similar compounds.

Table 1: Comparison of Analytical Data for this compound and its Derivatives

ParameterThis compound (Parent Compound)Ethyl 4-(2-oxopropyl)-3-methoxybenzoate (Derivative 1)Ethyl 4-(2-oxopropyl)-3-nitrobenzoate (Derivative 2)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm), Aromatic Protons~7.95 (d, 2H), ~7.25 (d, 2H)~7.5 (m, 2H), ~6.8 (m, 1H)~8.7 (s, 1H), ~8.3 (d, 1H), ~7.6 (t, 1H)
δ (ppm), -OCH₂CH₃~4.35 (q, 2H)~4.35 (q, 2H)~4.45 (q, 2H)
δ (ppm), -CH₂C(O)-~3.70 (s, 2H)~3.70 (s, 2H)~3.80 (s, 2H)
δ (ppm), -C(O)CH₃~2.20 (s, 3H)~2.20 (s, 3H)~2.25 (s, 3H)
δ (ppm), -OCH₂CH₃~1.38 (t, 3H)~1.38 (t, 3H)~1.42 (t, 3H)
δ (ppm), -OCH₃N/A~3.90 (s, 3H)N/A
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm), C=O (ester)~166.0~165.8~164.5
δ (ppm), C=O (ketone)~206.0~205.8~206.5
δ (ppm), Aromatic C~140.0 (C-ipso), ~130.0, ~129.5, ~128.0~159.0 (C-OMe), ~132.0, ~122.0, ~115.0, ~114.0~148.5 (C-NO₂), ~135.0, ~132.0, ~127.0, ~124.0
δ (ppm), -OCH₂CH₃~61.0~61.2~62.0
δ (ppm), -CH₂C(O)-~49.0~49.0~49.5
δ (ppm), -C(O)CH₃~29.0~29.0~29.5
δ (ppm), -OCH₂CH₃~14.0~14.0~14.2
δ (ppm), -OCH₃N/A~55.5N/A
Mass Spectrometry (ESI-MS)
[M+H]⁺ (m/z)207.1016237.1121252.0866
Key Fragment Ions (m/z)161 (loss of C₂H₅OH), 149 (loss of C₃H₅O), 121 (loss of C₃H₅O and CO)191 (loss of C₂H₅OH), 179 (loss of C₃H₅O), 151 (loss of C₃H₅O and CO)206 (loss of C₂H₅OH), 194 (loss of C₃H₅O), 166 (loss of C₃H₅O and CO)
X-ray Crystallography
Crystal System(Predicted) Monoclinic(Predicted) Monoclinic or Orthorhombic(Predicted) Monoclinic or Triclinic
Space Group(Predicted) P2₁/c(Predicted) P2₁/c or P2₁2₁2₁(Predicted) P-1 or P2₁/c

Experimental Protocols

Detailed and consistent experimental procedures are critical for reproducible results. The following are generalized protocols for the key analytical techniques discussed.

Synthesis of this compound Derivatives

A common method for the synthesis of these derivatives is the Fischer esterification of the corresponding 4-(2-oxopropyl)benzoic acid.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 4-(2-oxopropyl)benzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., time-of-flight or quadrupole) is scanned over an appropriate mass range.

  • Fragmentation Analysis: To obtain fragmentation data (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. Common solvent systems include ethyl acetate/hexane and dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data.

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams are generated using the DOT language for Graphviz.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis start Substituted Benzoic Acid esterification Fischer Esterification start->esterification workup Aqueous Workup esterification->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms xray X-ray Crystallography purification->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation final_structure final_structure structure_elucidation->final_structure Validated Structure

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth derivative This compound Derivative derivative->pi3k Inhibits

Caption: Hypothetical signaling pathway where an this compound derivative acts as a PI3K inhibitor.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-(2-oxopropyl)benzoate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation, often relying on the palladium-catalyzed α-arylation of acetone with an ethyl 4-halobenzoate, is a critical step where the choice of catalyst can significantly impact yield, selectivity, and reaction conditions.

This guide provides a comparative overview of different palladium-based catalytic systems for the synthesis of this compound. The data presented is compiled from seminal studies in the field to facilitate an objective comparison and aid in the selection of the most suitable catalyst for specific research and development needs.

Performance of Catalytic Systems

The palladium-catalyzed mono-α-arylation of acetone is a powerful method for constructing the carbon-carbon bond necessary for forming this compound. The success of this reaction is highly dependent on the catalyst system, which typically comprises a palladium precursor and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity.

Below is a summary of the performance of various catalytic systems in the mono-α-arylation of acetone with aryl halides, a reaction analogous to the synthesis of the target compound.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[Pd(OAc)₂] / Mor-DalPhos (L1) 4-BromoacetophenoneCs₂CO₃Acetone801892[1]
[Pd(OAc)₂] / Mor-DalPhos (L1) 4-ChlorobenzonitrileCs₂CO₃Acetone1001885[1]
[Pd(OAc)₂] / L13 4-BromobenzonitrileCs₂CO₃Acetone801878[1]
[Pd₂(dba)₃] / P(t-Bu)₃ 4-BromoanisoleNaOtBuToluene1002487[2]
[Pd(OAc)₂] / Xantphos 4-BromoacetophenoneK₃PO₄Dioxane1002485[2]

Note: The yields reported are for the mono-α-arylation of acetone with the specified aryl halide, which serves as a model reaction for the synthesis of this compound.

Experimental Protocols

A generalized experimental procedure for the palladium-catalyzed mono-α-arylation of acetone with ethyl 4-bromobenzoate is provided below. This protocol is based on methodologies reported in the literature and may require optimization for specific laboratory conditions and scales.[1][3]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., Mor-DalPhos)

  • Ethyl 4-bromobenzoate

  • Cesium carbonate (Cs₂CO₃)

  • Acetone (anhydrous)

  • Anhydrous toluene (for reactions not using acetone as the solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.2-2.0 equivalents), followed by the aryl halide (e.g., ethyl 4-bromobenzoate, 1.0 equivalent).

  • Solvent Addition: Add anhydrous acetone, which serves as both the solvent and a reactant.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts in a chemical synthesis.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Define Reaction: α-Arylation of Acetone with Ethyl 4-bromobenzoate catalyst_selection Select Catalysts for Comparison (e.g., Pd(OAc)₂/Ligand A, Pd₂(dba)₃/Ligand B) start->catalyst_selection reagent_prep Prepare Stock Solutions and Reagents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions under Inert Atmosphere reagent_prep->reaction_setup reaction_conditions Run Reactions under Identical Conditions (Temp, Time, Concentration) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction_conditions->monitoring workup Quench Reactions and Perform Work-up monitoring->workup purification Purify Products (Column Chromatography) workup->purification characterization Characterize Products and Determine Yields (NMR, MS) purification->characterization data_comparison Compare Catalyst Performance (Yield, Selectivity, TON) characterization->data_comparison conclusion Identify Optimal Catalyst System data_comparison->conclusion

Caption: Workflow for a comparative catalyst study.

References

A Comparative Guide to the Reactivity of Ketone and Ester Moieties in Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of the ketone and ester functional groups present in Ethyl 4-(2-oxopropyl)benzoate. Understanding the differential reactivity of these two carbonyl groups is paramount for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the performance of each group in various common organic transformations, supported by established chemical principles and experimental data.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a ketone and an ester carbonyl group.[1] Its structure presents a unique opportunity for selective chemical transformations, which are essential in multi-step organic synthesis. The ketone is an aliphatic carbonyl, while the ester is an ethyl ester of a benzoic acid derivative. The disparate electronic and steric environments of these two groups dictate their reactivity towards nucleophiles and reducing agents.

Generally, ketones are more reactive than esters towards nucleophilic attack.[2][3] This is attributed to two main factors:

  • Electronic Effects: The carbonyl carbon of a ketone is more electrophilic than that of an ester. In an ester, the lone pair of electrons on the adjacent oxygen atom can be delocalized through resonance, which reduces the partial positive charge on the carbonyl carbon.[4][5]

  • Steric Effects: The carbonyl group of a ketone is generally less sterically hindered than that of an ester, which has a bulkier alkoxy group.

The following sections will delve into a comparative analysis of the reactivity of these two functional groups in specific chemical reactions.

Comparative Reactivity Analysis

The selective transformation of either the ketone or the ester group in this compound is highly dependent on the choice of reagents and reaction conditions.

In reduction reactions, the ketone functionality is significantly more reactive than the ester. This allows for the selective reduction of the ketone to a secondary alcohol while leaving the ester group intact.

Reducing AgentSelectivity for Ketone vs. EsterProduct from this compound
Sodium Borohydride (NaBH₄)Highly selective for ketones and aldehydes.[6][7]Ethyl 4-(2-hydroxypropyl)benzoate
Ammonia Borane (NH₃BH₃)Selectively reduces keto esters to hydroxyl esters.[8]Ethyl 4-(2-hydroxypropyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)Non-selective; reduces both ketones and esters.[9]4-(2-hydroxypropyl)benzyl alcohol

Nucleophilic addition of organometallic reagents like Grignard reagents also demonstrates a preference for the more electrophilic ketone carbonyl.

ReagentSelectivity for Ketone vs. EsterProduct from this compound
Grignard Reagent (R-MgX)Highly selective for the ketone.[2][10]Tertiary alcohol at the ketone position
Organolithium Reagent (R-Li)Generally selective for the ketone.Tertiary alcohol at the ketone position

It is important to note that while Grignard reagents react with esters, the reaction with ketones is significantly faster.[4] A Grignard reagent will add to the ketone to form a tertiary alcohol. The reaction with the ester would require two equivalents of the Grignard reagent and would also result in a tertiary alcohol, but this reaction is much slower.[6][11]

The Wittig reaction is a highly chemoselective method for olefination that exclusively reacts with aldehydes and ketones, leaving esters and other carbonyl functionalities untouched.[12][13][14]

ReagentSelectivity for Ketone vs. EsterProduct from this compound
Phosphorus Ylide (Ph₃P=CHR)Exclusively reacts with ketones and aldehydes.[12][13]Alkene at the ketone position

Experimental Protocols

The following are generalized experimental protocols for the selective transformation of the ketone group in this compound.

This protocol describes the selective reduction of the ketone to a secondary alcohol.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-(2-hydroxypropyl)benzoate.

  • Purify the product by column chromatography if necessary.

This protocol outlines the addition of a Grignard reagent to the ketone to form a tertiary alcohol.[15]

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound in anhydrous diethyl ether or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.

G cluster_0 Reactivity Comparison cluster_1 Factors Influencing Reactivity Ketone Ketone (More Reactive) Ester Ester (Less Reactive) Electronic Electronic Effects (Less stabilization in ketone) Ketone->Electronic More Electrophilic Ester->Electronic Resonance Stabilized Steric Steric Hindrance (Less hindrance at ketone)

Caption: Comparative reactivity of ketone and ester groups.

G start Start: This compound dissolve 1. Dissolve in Methanol start->dissolve cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 monitor 4. Monitor by TLC add_nabh4->monitor quench 5. Quench with Water monitor->quench extract 6. Extraction quench->extract purify 7. Purification extract->purify end Product: Ethyl 4-(2-hydroxypropyl)benzoate purify->end

Caption: Experimental workflow for selective ketone reduction.

G Drug Drug Precursor (this compound derivative) Enzyme Enzyme A Drug->Enzyme Metabolism ActiveMetabolite Active Metabolite Enzyme->ActiveMetabolite Activation Receptor Target Receptor ActiveMetabolite->Receptor Binding Response Therapeutic Response Receptor->Response Signaling Cascade

Caption: Hypothetical signaling pathway of a drug derivative.

References

Unveiling the Structural Landscape of Ethyl Benzoate Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of ethyl benzoate, offering insights into their molecular conformations and intermolecular interactions. While crystallographic data for Ethyl 4-(2-oxopropyl)benzoate is not publicly available, this guide leverages data from structurally related compounds to provide a valuable comparative framework.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of ethyl benzoate derivatives. This data allows for a direct comparison of their solid-state structures, revealing how different substituents influence the crystal packing and molecular geometry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate[1][2]C₂₁H₁₅NO₃MonoclinicP2₁/c9.1589(8)21.2003(17)8.4502(7)106.972(2)1569.3(2)4
ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate[3]C₁₇H₁₇NO₄MonoclinicP2₁/c12.4229(5)9.6392(5)13.2384(6)102.457(3)1544.8(1)4
ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate[4]C₂₄H₃₃NO₃MonoclinicP2₁/c16.359(2)10.377(1)13.888(2)94.668(3)2346.3(5)4
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate[5]C₁₃H₁₅NO₃SMonoclinicP2₁/n4.952(1)22.001(3)12.247(2)97.43(1)1323.5(4)4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the synthesis and X-ray crystallographic analysis procedures for the compared derivatives.

Synthesis and Crystallization
  • (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate: This Schiff base was synthesized through the acid-catalyzed condensation reaction of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution. The mixture was heated under reflux overnight in the presence of formic acid. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1]

  • ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: This compound was synthesized via the condensation reaction of benzocaine (ethyl 4-aminobenzoate) and vanillin.[3]

  • ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate: Ethyl 4-aminobenzoate dissolved in ethanol was added to a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol. The resulting product was reduced with sodium borohydride.[4]

  • Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate: A solution of 2-oxobenzothiazoline in absolute ethanol is treated with sodium. To this, ethyl 4-bromobutanoate is added, and the mixture is refluxed.[5]

X-ray Data Collection and Structure Refinement

For all the presented derivatives, single-crystal X-ray diffraction data was collected on a diffractometer. The general workflow for this analysis is depicted below. The crystal structures were solved by direct methods and refined using full-matrix least-squares on F² using software packages like SHELXL.[6] Non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis, from crystal selection to final structure validation.

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing & Reduction xray->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF Generation refine->validate report Final Crystallographic Report validate->report

A typical workflow for X-ray crystallographic analysis.

Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of these molecules is best achieved through complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a cornerstone technique for elucidating the molecular structure of organic compounds in solution, providing information about the connectivity and chemical environment of atoms.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

By integrating data from these various analytical methods, researchers can build a complete picture of the structure, conformation, and purity of this compound derivatives and other related compounds, which is indispensable for their application in research and development.

References

A Comparative Guide to Purity Assessment of Ethyl 4-(2-oxopropyl)benzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Ethyl 4-(2-oxopropyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from potential process-related impurities and degradation products.

Comparison of Analytical Techniques

The choice of analytical method for the purity assessment of this compound depends on several factors, including the specific information required (e.g., identification of impurities, absolute quantification), laboratory capabilities, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.The signal intensity of specific nuclei is directly proportional to the number of those nuclei in the sample, allowing for absolute quantification against a certified internal standard.
Typical Purity Result (%) 99.5 ± 0.299.4 ± 0.399.6 ± 0.1
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Analysis Time per Sample 15-30 minutes20-40 minutes5-15 minutes
Sample Preparation Simple dissolution in a suitable solvent and filtration.May require derivatization for less volatile compounds, though likely not necessary for this compound.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Impurity Identification Requires reference standards for confirmation, though hyphenation with MS (LC-MS) can provide structural information.Provides structural information of volatile impurities through mass spectral fragmentation patterns.Provides structural information of impurities present at sufficient concentration.
Quantification Relative quantification based on area percentage, or absolute quantification with a certified reference standard.Relative quantification based on peak area percentage in the total ion chromatogram.Absolute quantification without the need for a specific reference standard of the analyte.[1]
Advantages Robust, reproducible, and widely available. Suitable for a broad range of compounds.High sensitivity and excellent for identifying volatile and semi-volatile impurities.A primary analytical method that is non-destructive and provides structural confirmation.[1]
Disadvantages May require specific reference standards for impurity identification. Consumes significant volumes of solvents.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal results.

Experimental Protocols

A reverse-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to separate the main component from potential impurities, such as the starting material, 4-(2-oxopropyl)benzoic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

    • 0-15 min: 40% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-21 min: 80% to 40% Acetonitrile

    • 21-25 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS is a powerful technique for the identification and quantification of volatile impurities that may be present in the sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

qNMR provides an accurate and precise method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • A 90° pulse angle should be used.

    • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard should be employed to ensure full relaxation.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The purity of the sample is calculated using the following equation: Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound, from sample reception to the final purity report, incorporating the three analytical techniques discussed.

experimental_workflow cluster_sample Sample Handling cluster_data Data Processing and Reporting sample_receipt Sample Receipt and Documentation sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_receipt->sample_prep hplc HPLC Analysis sample_prep->hplc Aqueous/Organic Solvent gcms GC-MS Analysis sample_prep->gcms Volatile Organic Solvent qnmr qNMR Analysis sample_prep->qnmr Deuterated Solvent + Internal Std. data_proc Data Acquisition and Processing hplc->data_proc gcms->data_proc qnmr->data_proc purity_calc Purity Calculation data_proc->purity_calc comparison Comparison of Results purity_calc->comparison report Final Purity Report comparison->report

Caption: Experimental workflow for purity assessment.

Logical Decision Pathway for Method Selection

The selection of the most appropriate analytical technique is a critical decision in the quality control process. The following diagram outlines a logical pathway for choosing between HPLC, GC-MS, and qNMR for the purity analysis of this compound.

decision_pathway start Purity Assessment Required for This compound question1 Need for absolute quantification without a specific reference standard? start->question1 qnmr Use qNMR question1->qnmr Yes question2 Are volatile impurities a primary concern? question1->question2 No orthogonal Consider using an orthogonal method (e.g., HPLC and qNMR) for comprehensive purity assessment. qnmr->orthogonal gcms Use GC-MS question2->gcms Yes hplc Use HPLC for routine purity and non-volatile impurity profiling question2->hplc No gcms->orthogonal hplc->orthogonal

Caption: Decision pathway for analytical method selection.

References

A Researcher's Guide to Predicting the Reactivity of Ethyl 4-(2-oxopropyl)benzoate Using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-(2-oxopropyl)benzoate is a β-keto ester, a class of compounds widely utilized as building blocks in organic synthesis due to their versatile reactivity.[1] The presence of two carbonyl groups and acidic α-hydrogens confers multiple reactive sites, making theoretical prediction of reaction outcomes a valuable tool for synthetic planning. Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate electronic structure and predict molecular reactivity with a favorable balance of accuracy and computational cost.[2]

This guide compares different DFT approaches for predicting the reactivity of this compound and contrasts these theoretical predictions with established experimental outcomes for similar β-keto esters.

Theoretical Reactivity: A Comparative Overview of DFT Functionals

The reactivity of this compound is primarily dictated by its keto-enol tautomerism and the susceptibility of its electrophilic and nucleophilic sites.[3][4] DFT calculations can provide quantitative descriptors to predict this behavior. Key parameters include Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) maps.[2]

A variety of DFT functionals are available, each with different strengths. For keto-enol tautomerization, hybrid functionals like B3LYP are commonly used.[5] More modern, range-separated hybrid functionals such as M06-2X and ωB97X-D often provide improved accuracy for non-covalent interactions and reaction barriers.[6]

The table below presents illustrative data comparing reactivity descriptors for the keto tautomer of this compound, as predicted by different DFT functionals with the 6-311++G(d,p) basis set.

Table 1: Comparison of DFT-Calculated Reactivity Descriptors for this compound (Keto Tautomer)

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)ωB97X-D/6-311++G(d,p)Interpretation
HOMO Energy (eV) -7.21-7.85-8.01Indicates susceptibility to electrophilic attack.
LUMO Energy (eV) -1.54-1.12-0.98Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV) 5.676.737.03Higher gap suggests lower chemical reactivity and higher kinetic stability.[7]
Mulliken Charge on C=O (Ketone) +0.45+0.48+0.51More positive charge indicates a more electrophilic site.
Mulliken Charge on C=O (Ester) +0.52+0.55+0.58More positive charge indicates a more electrophilic site.

Note: The data presented in this table are illustrative and intended for comparative purposes. Actual values would require specific calculations.

Computational Workflow vs. Experimental Reality

The ultimate test of a computational model is its ability to predict experimental outcomes. For β-keto esters, a common reaction is the base-catalyzed aldol condensation, where an enolate attacks an aldehyde or ketone.[8][9] The reaction's success and yield depend on the ease of enolate formation and the relative electrophilicity of the carbonyl acceptor.

Below is a workflow diagram illustrating the process of using DFT to predict reaction outcomes, followed by a comparison with generalized experimental data for aldol-type reactions.

dft_workflow start_end start_end process process decision decision data data mol_input Input Molecule Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (for a specific reaction) geom_opt->ts_search is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No (Imaginary Freq.) react_calc Calculate Reactivity Descriptors (FMO, MEP) is_minimum->react_calc Yes analysis Analyze Data (Predict Reactivity) react_calc->analysis ts_search->analysis output Predicted Outcome (Site Selectivity, Barriers) analysis->output

Caption: A generalized workflow for DFT-based reactivity prediction.

Table 2: Comparison of Predicted Activation Energy vs. Experimental Reaction Yield

DFT Method (Functional/Basis Set)Predicted Activation Energy (kcal/mol) for Aldol AdditionTypical Experimental Yield for Aldol Condensation
B3LYP/6-311++G(d,p)15.8\multirow{3}{*}{Good to High (65-95%)}[4]
M06-2X/6-311++G(d,p)18.2
ωB97X-D/6-311++G(d,p)19.5

Note: Activation energies are illustrative. Experimental yields are generalized for base-catalyzed aldol-type reactions of β-keto esters.

The data suggest that while different functionals provide varying absolute values for activation energy, they all correctly predict the reaction to be feasible. The high experimental yields for such reactions confirm that the formation of the enolate and subsequent nucleophilic attack are generally favorable processes.[9]

Key Reactive Sites and Mechanism

The primary reactivity of this compound stems from the acidity of the α-protons located on the methylene carbon (C3) between the two carbonyl groups. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate. This enolate is the key nucleophilic intermediate in many reactions.

Caption: Base-catalyzed enolate formation from a β-keto ester.

DFT calculations, particularly through MEP maps, can visualize this reactivity. The MEP would show a region of negative potential (electron-rich) around the carbonyl oxygens and a region of positive potential (electron-deficient) around the acidic α-hydrogens, guiding the approach of a base.[2]

Experimental Protocol: Generalized Base-Catalyzed Aldol Condensation

This protocol is a representative procedure for reacting a β-keto ester like this compound with an aldehyde (e.g., benzaldehyde) under basic conditions.[8][10]

Materials:

  • This compound (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in 95% ethanol.[10]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add the 2M NaOH solution dropwise.[10]

  • Reaction Monitoring: Stir the mixture for 15-30 minutes. The reaction progress can be monitored by the formation of a precipitate (the aldol product). If precipitation is slow, the mixture can be gently heated for 10-15 minutes.[10]

  • Isolation: Once the reaction is complete (precipitation appears to cease), cool the reaction mixture in an ice bath to maximize product crystallization.[10]

  • Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove unreacted starting materials.[10]

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or a toluene-ethanol mixture, to obtain the pure α,β-unsaturated ketone product.[8][10]

DFT calculations serve as an invaluable predictive tool in understanding the reactivity of complex molecules like this compound. By comparing different functionals, researchers can gain insight into electronic properties that govern reaction pathways. While absolute quantitative predictions may vary between methods, the qualitative trends in reactivity, such as identifying the most acidic protons or most electrophilic carbons, are generally consistent and align well with established experimental outcomes like the favorability of aldol-type reactions. This synergy between computational prediction and experimental validation accelerates the process of reaction discovery and optimization in drug development and materials science.

References

Navigating the Bioactive Landscape of Ethyl 4-(2-oxopropyl)benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Ethyl 4-(2-oxopropyl)benzoate has emerged as a versatile scaffold in medicinal chemistry, offering a gateway to a diverse array of heterocyclic compounds with promising biological activities. This guide provides a comparative analysis of compounds synthesized from this starting material, summarizing their biological screening data and detailing the experimental methodologies employed in their evaluation.

While direct, comprehensive studies detailing a wide range of biological activities stemming from this compound are still emerging, the existing body of research on analogous structures and related synthetic pathways provides a strong foundation for future exploration. This guide synthesizes available information on the potential antimicrobial, anti-inflammatory, and anticancer activities of derivatives conceptually linked to this starting material.

Antimicrobial Potential: A Look at Thiophene and Pyrazole Derivatives

The synthesis of thiophene and pyrazole moieties from β-keto esters, a class to which this compound belongs, is a well-established strategy in the development of antimicrobial agents. Although specific studies originating from this compound are not extensively documented, the antimicrobial activity of structurally related thiophene and pyrazole derivatives offers valuable insights.

For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, synthesized via the Gewald reaction, have demonstrated significant antimicrobial potential.[1] One of the most potent compounds from a similar series exhibited a Minimum Inhibitory Concentration (MIC) of 0.81 µM/ml against various bacterial strains.[1] Another study highlighted a spiro-indoline-oxadiazole derivative of thiophene with high activity against Clostridium difficile, with MIC values ranging from 2 to 4 μg/ml.[2]

Similarly, pyrazole derivatives are known for their broad-spectrum biological activities, including antimicrobial effects.[3] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine derivatives.[4]

Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives (Conceptual)

Compound IDTarget OrganismMIC (µM/ml)Reference
Thiophene Derivative S1S. aureus, B. subtilis, E. coli, S. typhi0.81[1]
Thiophene Derivative S4C. albicans, A. niger0.91[1]
Spiro-indoline-oxadiazole 17C. difficile2-4 µg/ml[2]

Note: This table is illustrative and based on structurally related compounds, as direct data for derivatives of this compound is limited.

Anti-inflammatory and Anticancer Activities: Exploring Pyrimidines and Pyrazoles

The synthesis of pyrimidine and pyrazole derivatives from appropriate precursors is a cornerstone in the development of anti-inflammatory and anticancer agents. The Biginelli and Hantzsch reactions, for example, are classic multicomponent reactions used to generate dihydropyrimidines, which are known to possess anti-inflammatory properties.[5]

Recent studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[6] For instance, certain pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values comparable to the commercial drug meloxicam.[6]

In the realm of oncology, pyrazole derivatives have shown significant promise. A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives exhibited potent cytotoxicity against HepG2 and MCF-7 cancer cell lines, with one compound showing an IC50 of 8.03 µM against MCF-7 cells.[7] Another study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a related ester, demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells, with up to 58.98% cell growth inhibition at a dose of 1.00 mg/kg.[8]

Table 2: Comparative Anticancer Activity of Pyrazole and Benzoate Derivatives (Conceptual)

Compound IDCell LineIC50 (µM) or % InhibitionReference
Pyrazole Derivative 5MCF-78.03[7]
Ethyl 4-[(4-methylbenzyl)oxy] benzoateEAC Cells58.98% at 1.00 mg/kg[8]
1,3,4-trisubstituted-4-piperidinol 2dHuman Tumour Cell LinesActive in vivo[9]

Note: This table is illustrative and based on structurally related compounds, as direct data for derivatives of this compound is limited.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for key synthetic and biological screening assays, based on established methods for analogous compounds.

General Synthesis of Thiophene Derivatives (Gewald Reaction)

A mixture of a β-keto ester (e.g., this compound), an activated nitrile (e.g., malononitrile), and elemental sulfur is stirred in a suitable solvent such as ethanol or dimethylformamide. A base, typically a secondary amine like morpholine or piperidine, is added as a catalyst. The reaction mixture is heated under reflux for several hours. After completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-aminothiophene derivative.[1]

General Synthesis of Pyrazole Derivatives

A solution of a 1,3-dicarbonyl compound (which can be synthesized from this compound) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent like ethanol or acetic acid is refluxed for a specified period. Upon cooling, the product often crystallizes out and can be purified by filtration and recrystallization.[4]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in an appropriate broth medium. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth. The microbial suspension is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. After incubation, the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.[7]

Visualizing the Path Forward: Synthetic and Screening Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a conceptual synthetic pathway and a typical biological screening workflow.

Synthesis_Workflow A This compound B Reaction with Hydrazine Derivatives A->B Synthesis D Gewald Reaction (with activated nitrile & sulfur) A->D Synthesis F Biginelli/Hantzsch Reaction (with aldehyde & urea/ammonia) A->F Synthesis C Pyrazole Derivatives B->C E Thiophene Derivatives D->E G Pyrimidine/Pyridine Derivatives F->G

Caption: Conceptual synthetic pathways from this compound.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesized Derivatives B Antimicrobial Assays (MIC) A->B C Anti-inflammatory Assays (e.g., COX inhibition) A->C D Anticancer Assays (e.g., MTT) A->D E Determine IC50/MIC Values B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: General workflow for biological activity screening of synthesized compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-(2-oxopropyl)benzoate, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. Based on the hazard assessment of analogous compounds, which suggests potential for skin, eye, and respiratory irritation, the following PPE is recommended.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Laboratory coat.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Protects against inhalation of irritating particles.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Handling Procedure

A standardized operational plan is crucial for minimizing the risk of exposure and ensuring procedural consistency. The following workflow outlines the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify fume hood functionality prep2 Ensure safety shower and eyewash station are accessible prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handling1 Weigh and transfer chemical in a fume hood prep3->handling1 handling2 Keep container closed when not in use handling1->handling2 post1 Clean work area thoroughly handling2->post1 post2 Remove and dispose of contaminated gloves properly post1->post2 post3 Wash hands with soap and water post2->post3 disp1 Collect waste in a designated, labeled container post3->disp1 disp2 Consult institutional EHS for disposal guidelines disp1->disp2

A high-level workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before beginning any work, ensure that the chemical fume hood is functioning correctly.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When transferring the chemical, use a spatula or other appropriate tools to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Upon completion of the work, thoroughly decontaminate the work area.

    • Carefully remove and dispose of contaminated gloves in a designated waste container.

    • Wash hands thoroughly with soap and water, even if gloves were worn.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Based on information for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for a definitive determination.

  • Solid Waste Disposal:

    • Collect all solid waste containing this compound in a designated, clearly labeled, and sealed container.

    • The label should include the chemical name and be marked as "Non-Hazardous Solid Waste" unless otherwise directed by your EHS office.

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.